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  • Product: 3-Fluoro-5-bromotyrosine
  • CAS: 369-95-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-Fluoro-5-bromotyrosine: A Proposed Pathway

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the synthesis of 3-fluoro-5-bromotyrosine, a halogenated aromatic amino acid of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-fluoro-5-bromotyrosine, a halogenated aromatic amino acid of significant interest in medicinal chemistry and drug discovery. Due to the absence of a single, established protocol in the public domain, this guide proposes a robust, multi-step synthetic pathway. The proposed route is grounded in well-established principles of organic chemistry, including orthogonal protection strategies, regioselective electrophilic aromatic substitution, and controlled deprotection. Each step is detailed with a rationale for the chosen methodology, experimental protocols, and a discussion of the underlying chemical principles, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Halogenated Tyrosines

The introduction of halogen atoms, particularly fluorine and bromine, into bioactive molecules is a cornerstone of modern medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Fluorine, with its small size and high electronegativity, can modulate pKa values and form key hydrogen bonds, often enhancing target affinity and bioavailability.[1] Bromine, larger and more polarizable, can also improve binding interactions and serves as a versatile synthetic handle for further molecular elaboration.

3-Fluoro-5-bromotyrosine is a synthetically designed, non-canonical amino acid that combines the unique electronic properties of both fluorine and bromine. Its incorporation into peptides or small molecule drugs could offer novel pharmacological profiles. For instance, fluorinated tyrosine analogs have been used to probe the catalytic mechanisms of enzymes like protein tyrosine phosphatases (PTPs), while bromotyrosine derivatives are a large class of marine natural products with diverse biological activities, including anticancer and antimicrobial properties.[2][3] This guide outlines a logical and scientifically sound pathway for the synthesis of this valuable research compound.

Proposed Synthetic Pathway Overview

The synthesis of 3-fluoro-5-bromotyrosine from L-tyrosine necessitates a multi-step approach that strategically manages the reactive functional groups of the starting material. The core challenge lies in achieving regioselective halogenation of the phenolic ring. This requires the protection of the α-amino and carboxyl groups, followed by sequential, directed fluorination and bromination, and concluding with a global deprotection.

The proposed four-step synthesis is as follows:

  • Protection: Orthogonal protection of the α-amino, carboxyl, and phenolic hydroxyl groups of L-tyrosine.

  • Regioselective Fluorination: Electrophilic fluorination at the C3 position, ortho to the activating hydroxyl group.

  • Regioselective Bromination: Electrophilic bromination at the C5 position, directed by the ortho-para directing protected hydroxyl group and the meta-directing fluorine atom.

  • Deprotection: Removal of all protecting groups to yield the final product.

Synthetic_Pathway Tyrosine L-Tyrosine Protected_Tyr Protected Tyrosine (1) Tyrosine->Protected_Tyr Step 1: Protection Fluorinated_Tyr 3-Fluoro Protected Tyrosine (2) Protected_Tyr->Fluorinated_Tyr Step 2: Fluorination FluoroBromo_Tyr 3-Fluoro-5-bromo Protected Tyrosine (3) Fluorinated_Tyr->FluoroBromo_Tyr Step 3: Bromination Final_Product 3-Fluoro-5-bromotyrosine (4) FluoroBromo_Tyr->Final_Product Step 4: Deprotection

Caption: Proposed four-step synthesis of 3-fluoro-5-bromotyrosine.

Detailed Synthesis Protocols and Scientific Rationale

Step 1: Orthogonal Protection of L-Tyrosine

Core Directive: To prevent unwanted side reactions at the α-amino and carboxyl groups during aromatic ring functionalization, they must be masked with protecting groups. An orthogonal protection strategy is employed, allowing for the selective removal of these groups under conditions that do not affect the final product or other protecting groups. For the phenolic hydroxyl group, protection is also crucial to control its reactivity and directing effects.

Chosen Strategy:

  • α-Amino Group: Protection as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to a wide range of reaction conditions but is readily cleaved by acid (e.g., trifluoroacetic acid, TFA).[4]

  • Carboxyl Group: Protection as a methyl ester (Me). This is a simple and robust protecting group, which can be hydrolyzed under basic conditions, or simultaneously cleaved with the other groups under strong acidic conditions.

  • Phenolic Hydroxyl Group: Protection as a tert-butyl (tBu) ether. The tBu ether is highly stable to many reagents but can be removed under strong acidic conditions, making it compatible with the final deprotection of the Boc group.[2] This group is essential for preventing O-acylation and other side reactions during peptide synthesis.[2]

Experimental Protocol: Synthesis of Boc-L-Tyr(tBu)-OMe (1)

  • Esterification: Suspend L-tyrosine (1.0 eq.) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the suspension with stirring for 1-2 hours, or add thionyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield L-tyrosine methyl ester hydrochloride.

  • Boc Protection: Dissolve the L-tyrosine methyl ester hydrochloride in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq.) and stir until dissolved. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir vigorously at room temperature for 4-6 hours.

  • tBu Ether Formation: After confirming the formation of Boc-L-Tyr-OMe via TLC, the reaction mixture is acidified and extracted. The protected amino acid is then dissolved in dichloromethane and treated with a source of isobutylene in the presence of a catalytic amount of a strong acid like sulfuric acid to form the tert-butyl ether.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure Boc-L-Tyr(tBu)-OMe (1) .

Step 2: Regioselective Electrophilic Fluorination

Core Directive: The electron-donating character of the tert-butyl ether group strongly activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already substituted, fluorination is expected to occur at one of the ortho positions (C3 or C5).

Chosen Reagent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used electrophilic fluorinating agent known for its stability, safety, and effectiveness in fluorinating electron-rich aromatic systems.[5] Studies on the late-stage fluorination of tyrosine residues in proteins have demonstrated its chemoselectivity for the tyrosine phenol ring.[5]

Experimental Protocol: Synthesis of Boc-3-Fluoro-L-Tyr(tBu)-OMe (2)

  • Dissolve the protected tyrosine derivative (1) (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane under an inert atmosphere (e.g., argon).

  • Add Selectfluor® (1.1-1.2 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-fluoro derivative (2) .

Step 3: Regioselective Electrophilic Bromination

Core Directive: The introduction of bromine at the C5 position is directed by the existing substituents. The O-tBu group is a strong ortho, para-director, activating both the C3 and C5 positions. The fluorine atom at C3 is a deactivating group but is also ortho, para-directing. The combined effect strongly favors electrophilic attack at the C5 position, which is ortho to the powerful activating O-tBu group and para to the fluorine.

Chosen Reagent: N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine, commonly used for the bromination of activated aromatic rings.[6]

Experimental Protocol: Synthesis of Boc-3-Fluoro-5-bromo-L-Tyr(tBu)-OMe (3)

  • Dissolve the 3-fluoro-tyrosine derivative (2) (1.0 eq.) in a solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the di-halogenated compound (3) .

Step 4: Global Deprotection

Core Directive: The final step involves the removal of all three protecting groups (Boc, tBu, and Me ester) to yield the target amino acid. A strong acid is required to cleave the Boc and tBu groups. This can be achieved simultaneously with the hydrolysis of the methyl ester under harsh acidic conditions, or in a two-step process. A one-pot acidic cleavage is generally preferred for simplicity.

Chosen Reagent: A solution of trifluoroacetic acid (TFA) is the standard reagent for Boc and tBu group removal in peptide synthesis.[7] To prevent side reactions, such as alkylation of the electron-rich aromatic ring by the released tert-butyl cations, a scavenger such as triisopropylsilane (TIS) or water is typically added.[8]

Experimental Protocol: Synthesis of 3-Fluoro-5-bromo-L-tyrosine (4)

  • Dissolve the fully protected intermediate (3) in a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • The final product can be further purified by recrystallization or preparative HPLC to yield pure 3-fluoro-5-bromo-L-tyrosine (4) .

Data and Workflow Visualization

Table of Key Compounds and Intermediates
Compound No.NameStructureKey Role
1 Boc-L-Tyr(tBu)-OMeProtected TyrosineStarting material for ring functionalization
2 Boc-3-Fluoro-L-Tyr(tBu)-OMeFluorinated IntermediateProduct of regioselective fluorination
3 Boc-3-Fluoro-5-bromo-L-Tyr(tBu)-OMeDi-halogenated IntermediateProduct of regioselective bromination
4 3-Fluoro-5-bromo-L-tyrosineFinal ProductTarget non-canonical amino acid

Note: Structures are illustrative and not provided in the table.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Fluorination cluster_step3 Step 3: Bromination cluster_step4 Step 4: Deprotection s1_start L-Tyrosine in MeOH s1_reagent1 + SOCl₂ or HCl(g) s1_start->s1_reagent1 s1_int1 Tyr-OMe·HCl s1_reagent1->s1_int1 s1_reagent2 + Boc₂O, NaHCO₃ s1_int1->s1_reagent2 s1_int2 Boc-Tyr-OMe s1_reagent2->s1_int2 s1_reagent3 + Isobutylene, H⁺ s1_int2->s1_reagent3 s1_end Compound (1) s1_reagent3->s1_end s2_start Compound (1) in ACN s2_reagent + Selectfluor® s2_start->s2_reagent s2_end Compound (2) s2_reagent->s2_end s3_start Compound (2) in DCM s3_reagent + NBS s3_start->s3_reagent s3_end Compound (3) s3_reagent->s3_end s4_start Compound (3) s4_reagent + TFA / H₂O / TIS s4_start->s4_reagent s4_end Final Product (4) s4_reagent->s4_end

Caption: Detailed workflow for the proposed synthesis of 3-fluoro-5-bromotyrosine.

Conclusion

This guide presents a comprehensive and technically detailed proposed pathway for the synthesis of 3-fluoro-5-bromotyrosine. By leveraging established methodologies for amino acid protection, regioselective fluorination, and bromination, this route provides a logical and actionable framework for researchers. The successful synthesis of this novel, di-halogenated tyrosine derivative will provide a valuable tool for investigations in chemical biology, drug discovery, and materials science, enabling the exploration of how combined fluorination and bromination can fine-tune molecular properties for a variety of applications.

References

  • Gershenson, A., & Said, R. E. (1990). Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. PubMed. [Link]

  • Journal of Organic Chemistry. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications. [Link]

  • Google Patents. (n.d.). EP1392650B1 - Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl).
  • PubMed. (2024). Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N. [Link]

  • El Alaoui, N. E., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. Chem. Commun., 61, 16194. [Link]

  • ACS Chemical Biology. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Publications. [Link]

  • Tam, J. P., & Merrifield, R. B. (1985). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. PubMed. [Link]

  • PubMed Central. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • PubMed Central. (n.d.). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. [Link]

  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Fluoro-5-bromotyrosine (CAS: 369-95-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Fluoro-5-bromotyrosine is a synthetically derived, non-canonical amino acid that is gaining significant traction in biochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-5-bromotyrosine is a synthetically derived, non-canonical amino acid that is gaining significant traction in biochemical and pharmaceutical research. Its unique structure, featuring both fluorine and bromine atoms on the aromatic ring of tyrosine, provides a powerful tool for a range of applications. The fluorine atom acts as a subtle yet potent electronic modifier and a sensitive probe for ¹⁹F NMR spectroscopy, while the bromine atom serves as a versatile chemical handle for further functionalization and a heavy atom for X-ray crystallography. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and key applications, offering field-proven insights for its effective utilization in a research setting.

Physicochemical and Structural Properties

Understanding the fundamental properties of 3-Fluoro-5-bromotyrosine is critical for its effective application in experimental design. The compound is a specialized building block primarily available through chemical synthesis.[1] Its key properties are summarized below.

PropertyValueSource
CAS Number 369-95-9Chemsrc[2]
Molecular Formula C₉H₉BrFNO₃N/A
Molecular Weight 278.08 g/mol N/A
Appearance White to off-white solidN/A
pKa (Phenolic) ~7.2 (Estimated, lower than Tyrosine's ~9.9)[3]

The presence of the electron-withdrawing fluorine and bromine atoms significantly lowers the pKa of the phenolic hydroxyl group compared to native tyrosine.[3] This altered acidity can influence hydrogen bonding interactions within a protein structure and must be considered when using it as a tyrosine surrogate.

Synthesis and Analytical Characterization

Synthetic Strategy: A Conceptual Workflow

The synthesis typically starts from a protected tyrosine derivative to prevent unwanted side reactions with the amino and carboxyl groups. The core of the synthesis involves sequential, regioselective halogenation of the aromatic ring.

SynthesisWorkflow cluster_protection Step 1: Protection cluster_halogenation Step 2: Sequential Halogenation cluster_deprotection Step 3: Deprotection Prot_Tyr L-Tyrosine Boc_Tyr N-Boc-L-tyrosine methyl ester Prot_Tyr->Boc_Tyr Boc₂O, MeOH, Base Fluoro_Tyr N-Boc-3-fluoro-L-tyrosine methyl ester Boc_Tyr->Fluoro_Tyr Electrophilic Fluorinating Agent (e.g., Selectfluor™) Final_Protected N-Boc-3-fluoro-5-bromo-L-tyrosine methyl ester Fluoro_Tyr->Final_Protected Electrophilic Brominating Agent (e.g., NBS) Final_Product 3-Fluoro-5-bromotyrosine Final_Protected->Final_Product Acidic Hydrolysis (e.g., HCl or TFA)

Causality Behind Experimental Choices:

  • Protection: The N-Boc (tert-butyloxycarbonyl) and methyl ester protecting groups are chosen for their stability under halogenation conditions and their relatively straightforward removal via acid hydrolysis. This ensures the reactive amino and carboxyl termini do not interfere with the targeted ring chemistry.

  • Halogenation Order: Fluorination is often performed before bromination. The strongly deactivating nature of fluorine can make subsequent electrophilic substitution more challenging, thus it is introduced first. N-bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic rings.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating system based on standard organic chemistry practices.

Step 1: Protection of L-Tyrosine

  • Suspend L-tyrosine (1.0 eq) in methanol.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq).

  • Stir at room temperature for 12-24 hours until TLC analysis (e.g., 1:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting material.

  • Work up the reaction by removing methanol under reduced pressure, dissolving the residue in ethyl acetate, washing with brine, drying over Na₂SO₄, and concentrating to yield the protected intermediate.

Step 2: Electrophilic Fluorination

  • Dissolve the protected tyrosine (1.0 eq) in a suitable solvent like acetonitrile.

  • Add an electrophilic fluorinating agent (e.g., Selectfluor™, 1.1 eq).

  • Heat the reaction to 50-70 °C and monitor by HPLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography to isolate the fluorinated product.

Step 3: Electrophilic Bromination

  • Dissolve the fluorinated intermediate (1.0 eq) in a solvent such as dichloromethane or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Isolate the doubly halogenated product via standard workup and purification procedures.

Step 4: Deprotection

  • Treat the protected 3-fluoro-5-bromotyrosine with a strong acid (e.g., 4M HCl in dioxane or neat trifluoroacetic acid).

  • Stir for 2-4 hours at room temperature, monitoring the removal of both protecting groups by LC-MS.

  • Remove the acid under reduced pressure, and triturate with diethyl ether to precipitate the final product as a salt. Lyophilize from water to obtain the pure amino acid.

Analytical Characterization

Confirmation of the final product's identity and purity is essential.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a characteristic isotopic pattern for the bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the characteristic shifts for the alpha- and beta-protons of the amino acid backbone, along with distinct signals for the two remaining aromatic protons.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

    • ¹³C NMR: Will show the expected number of carbon signals, with the carbons attached to the halogens exhibiting characteristic shifts. 2D NMR techniques can be used for unequivocal structural assignment.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess purity, which should typically be >95% for research applications.[4][5]

Key Applications in Research and Drug Development

The unique combination of fluorine and bromine atoms makes 3-Fluoro-5-bromotyrosine a versatile tool. Halogenated tyrosine residues are valuable as specific biomarkers for protein oxidation and tissue injury.[4][5] More broadly, bromotyrosine derivatives, often found in marine natural products, exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[6][7][8][9][10][11]

Applications main 3-Fluoro-5-bromotyrosine app1 { Structural Biology Probe |  ¹⁹F NMR for conformational changes Bromine for anomalous dispersion in X-ray crystallography} main:f0->app1:head Probing Structure app2 { Non-Canonical Amino Acid Mutagenesis |  Site-specific incorporation into proteins Probing enzyme active sites and protein-protein interactions} main:f0->app2:head Modifying Function app3 { Medicinal Chemistry Scaffold |  Bromine as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) Synthesis of complex derivatives and potential drug candidates} main:f0->app3:head Building Complexity

Use as a Spectroscopic and Crystallographic Probe

Fluorinated amino acids are powerful probes for studying enzyme mechanisms and biological processes.[3]

  • ¹⁹F NMR Spectroscopy: The fluorine atom provides a clean spectroscopic window for NMR studies. Since ¹⁹F is not naturally present in proteins, site-specific incorporation of 3-Fluoro-5-bromotyrosine allows researchers to monitor local environmental changes, protein folding, and ligand binding without interference from other signals.

  • X-ray Crystallography: The bromine atom is sufficiently electron-dense to be useful for solving the phase problem in X-ray crystallography via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing.

Site-Specific Incorporation into Proteins

Using amber suppression codon technology, 3-Fluoro-5-bromotyrosine can be genetically encoded and incorporated into proteins in living cells. This allows for the creation of proteins with novel properties or the precise probing of structure-function relationships.[12][13] For example, replacing a key tyrosine residue in an enzyme's active site can provide insights into the role of the phenolic hydroxyl group in catalysis.

Scaffold for Medicinal Chemistry

The bromine atom on the aromatic ring is a synthetic chemist's gateway to further molecular complexity. It serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. This enables the attachment of a wide variety of other chemical groups, facilitating the synthesis of libraries of complex bromotyrosine derivatives for screening as potential therapeutics.[7][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16] Wash hands thoroughly after handling.[14][16]

  • Stability: The compound is generally stable under normal laboratory conditions.[14] Avoid strong oxidizing agents.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] For long-term storage as a stock solution, keep at -20°C or -80°C, protected from light.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

References

  • Chemsrc. 3-bromo-5-fluoro-tyrosine | CAS#:369-95-9. Available from: [Link]

  • ResearchGate. Synthesis of the bromotyrosine carboxylic acid part (5)[12] for the first amide coupling attempts. Available from: [Link]

  • Zhu, X., et al. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters. Available from: [Link]

  • Anttila, P., et al. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs. Available from: [Link]

  • Lin, G., et al. Synthesis of the Marine Bromotyrosine Psammaplin F and Crystal Structure of a Psammaplin A Analogue. Marine Drugs. Available from: [Link]

  • Sinane, M., et al. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs. Available from: [Link]

  • Tilley, M., et al. Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Analytical Biochemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 148708, 3-Bromotyrosine. Available from: [Link]

  • Wu, W., et al. 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry. Available from: [Link]

  • ResearchGate. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Available from: [Link]

  • Semantic Scholar. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Available from: [Link]

  • Bubas, M., et al. Dissecting Optical Response and Molecular Structure of Fluorescent Proteins With Non-canonical Chromophores. Frontiers in Chemistry. Available from: [Link]

Sources

Foundational

Introduction: The Significance of Halogenated Tyrosine Analogs

An In-depth Technical Guide to 3-Fluoro-5-bromotyrosine For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-5-bromotyrosine, a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Fluoro-5-bromotyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-5-bromotyrosine, a synthetically derived, non-canonical amino acid. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight and structure. It further explores the broader significance of halogenated tyrosine derivatives in chemical biology and natural product research, detailing the unique advantages conferred by the incorporation of both fluorine and bromine atoms. This guide serves as a critical resource for professionals in drug development and biochemical research, offering insights into the applications, safety protocols, and handling procedures for this specialized compound.

In the fields of chemical biology and drug discovery, the strategic modification of amino acid scaffolds is a cornerstone of innovation. Halogenated tyrosine derivatives, a diverse class of molecules, are of particular importance.[1] While commonly found in marine organisms, particularly sponges of the Verongida order which are known for producing a wide array of brominated tyrosine metabolites, their synthetic counterparts are invaluable tools in the laboratory.[1][2][3] The introduction of halogens—such as fluorine, chlorine, bromine, and iodine—dramatically alters the electronic and steric properties of the parent tyrosine molecule, leading to novel functionalities and bioactivities.[1]

Fluorine, in particular, offers unique advantages. Its incorporation into a molecule can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[4] Fluorinated tyrosines are widely employed as probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to investigate protein structure and dynamics, leveraging the high sensitivity of the fluorine-19 nucleus.[1] 3-Fluoro-5-bromotyrosine is a prime example of a rationally designed synthetic amino acid, created to serve as a specialized building block or a probe for biochemical studies.[1] Its dual halogenation offers a unique combination of properties for advanced research applications.[1]

Core Physicochemical Properties

The defining characteristics of 3-Fluoro-5-bromotyrosine are summarized below. The precise molecular weight is fundamental for a range of applications, from mass spectrometry to stoichiometric calculations in synthesis.

PropertyValueSource
Molecular Formula C₉H₉BrFNO₃[5]
Molecular Weight 278.08 g/mol [5]
CAS Number 369-95-9[1][5]
IUPAC Name 2-amino-3-(5-bromo-3-fluoro-4-hydroxyphenyl)propanoic acidN/A
Appearance Solid / Powder[6]

The Role of Halogenation in Modern Research

The strategic placement of halogen atoms on the tyrosine ring provides researchers with a powerful toolset for probing biological systems and developing novel therapeutics.

Caption: Role of Halogenation on Tyrosine Scaffolds.

Causality Behind Halogenation Choices:
  • Fluorine: The replacement of a hydrogen atom with fluorine results in a minimal increase in molecular size but can lead to dramatically different physicochemical and biological properties.[7] This makes fluorinated compounds excellent mechanistic probes for enzyme-catalyzed reactions.[7] For instance, fluorinated tyrosine analogs have been instrumental in examining the catalytic mechanisms of enzymes like protein tyrosine kinases and phosphatases.[7]

  • Bromine: Bromotyrosine derivatives, both naturally occurring and synthetic, are of great interest due to their wide spectrum of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[1][2] These compounds have been shown to inhibit cancer cell proliferation, invasion, and migration.[2] The presence of bromine can also facilitate certain chemical reactions, making it a useful intermediate in organic synthesis.

The combination of fluorine and bromine in 3-Fluoro-5-bromotyrosine provides a unique molecular tool. The fluorine atom can serve as a sensitive NMR probe, while the bromine atom offers potential for biological activity or as a handle for further chemical modification.

Applications in Research and Drug Development

3-Fluoro-5-bromotyrosine is primarily a synthetic product designed for specialized applications.[1] Its utility spans several key areas of research.

  • Biochemical Probes: As a non-canonical amino acid, it can be incorporated into peptides and proteins to study enzyme-substrate interactions, protein folding, and signal transduction pathways.[1] The unique spectroscopic signature of the fluorine atom allows for precise monitoring of its local environment.

  • Drug Discovery Scaffolds: Halogenated compounds are a cornerstone of modern medicinal chemistry. Marine-derived spirocyclic bromotyrosines, for example, are considered promising scaffolds for developing new anticancer drugs.[8][9] Synthetic analogs like 3-Fluoro-5-bromotyrosine serve as crucial building blocks in the synthesis of novel therapeutic agents with potentially enhanced efficacy and selectivity.[10]

  • Enzyme Inhibitor Development: The altered electronic properties of the phenolic ring due to halogenation can influence its interaction with enzyme active sites. Bromotyrosine derivatives have been shown to inhibit enzymes like α-chymotrypsin, and their analogs are explored for potent and selective anticancer properties.[2][8]

Safety, Handling, and Experimental Protocols

Given its classification as a laboratory chemical, proper handling of 3-Fluoro-5-bromotyrosine is essential. The following protocols are synthesized from standard safety data sheets for halogenated amino acid analogs.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is critical when handling powdered chemical reagents.

A Fume Hood or Ventilated Enclosure B Safety Goggles with Side-Shields C Chemical Impermeable Gloves (Nitrile) D Lab Coat / Impervious Clothing E Dust Mask (Type N95)

Caption: Recommended Safety Controls.

Experimental Protocol: Safe Handling and Weighing

  • Preparation: Ensure the chemical fume hood is operational. Don clean, dry, chemical-resistant gloves, a lab coat, and safety goggles.[6]

  • Work Area: Conduct all handling of the powdered compound within the fume hood to avoid inhalation of dust.[6][11]

  • Weighing: Use a tared, sealed container for weighing to minimize exposure. Avoid creating dust clouds.[6]

  • Spills: In case of a spill, do not dry-sweep. Carefully collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[6] Evacuate personnel to a safe area if the spill is large.[6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[12] Remove and launder contaminated clothing before reuse.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Inhalation: If inhaled, immediately remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][12]

  • Skin Contact: Should the compound come into contact with skin, take off contaminated clothing at once.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] If irritation persists, consult a physician.[13]

  • Eye Contact: In case of eye contact, rinse cautiously and thoroughly with water for at least 15 minutes, making sure to rinse under the eyelids.[12][13] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water and call a POISON CENTER or physician immediately.[6][12]

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][12] Recommended storage temperature is often between 2-8°C.[14] Keep away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

3-Fluoro-5-bromotyrosine represents a highly specialized tool for the modern researcher. Its molecular weight of 278.08 g/mol and its unique dual-halogenated structure provide a sophisticated platform for a variety of applications, from probing protein structure with ¹⁹F NMR to serving as a foundational scaffold in the synthesis of next-generation therapeutics. While its utility is significant, a thorough understanding and implementation of stringent safety and handling protocols are paramount to ensure its responsible and effective use in the laboratory. This guide provides the foundational knowledge for scientists and drug development professionals to leverage the full potential of this valuable synthetic amino acid.

References

  • Benchchem. (n.d.). 3-Fluoro-5-bromotyrosine | 369-95-9.
  • Fisher Scientific. (2013, October 17). SAFETY DATA SHEET.
  • Chemsrc. (2025, August 25). 3-bromo-5-fluoro-tyrosine | CAS#:369-95-9.
  • National Center for Biotechnology Information. (n.d.).
  • TargetMol. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, August 21). Safety Data Sheet.
  • ResearchGate. (2026, March 17). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance.
  • ResearchGate. (n.d.). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine | Request PDF.
  • Synquest Labs. (n.d.). 2'-Fluoro-DL-tyrosine.
  • PubChem. (n.d.). 3,5-Difluoro-L-Tyrosine | C9H9F2NO3 | CID 21764745.
  • Cayman Chemical. (n.d.). 3-Bromotyrosine- 13 C 9 , 15 N (trifluoroacetate salt).
  • Semantic Scholar. (2021, July 20).
  • Chem-Impex. (n.d.). 3-Fluoro-L-tyrosine.
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (2010, December 2). Synthesis of the Marine Bromotyrosine Psammaplin F and Crystal Structure of a Psammaplin A Analogue.
  • MDPI. (2024, March 14). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance.
  • PubChem - NIH. (n.d.). 3-Bromotyrosine | C9H10BrNO3 | CID 148708.
  • Sigma-Aldrich. (n.d.). m-Fluoro-DL-tyrosine 403-90-7.
  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Semantic Scholar. (2021, July 20).
  • National Center for Biotechnology Information. (n.d.). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. PMC.

Sources

Exploratory

The Spectroscopic and Physicochemical Properties of 3-Fluoro-5-bromotyrosine: A Comprehensive Technical Guide

Executive Summary & Chemical Causality 3-Fluoro-5-bromotyrosine (CAS 369-95-9) is a highly specialized, non-proteinogenic amino acid characterized by a unique di-halogenated phenyl ring[1]. The strategic placement of a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

3-Fluoro-5-bromotyrosine (CAS 369-95-9) is a highly specialized, non-proteinogenic amino acid characterized by a unique di-halogenated phenyl ring[1]. The strategic placement of a highly electronegative fluorine atom and a bulky, polarizable bromine atom at the ortho positions relative to the phenolic hydroxyl group fundamentally alters the molecule's physicochemical landscape.

As an Application Scientist, I frequently utilize halogenated tyrosines not merely as structural analogs, but as active biophysical probes. The dual-halogenation exerts a profound synergistic inductive effect (-I), drawing electron density away from the hydroxyl oxygen. This stabilizes the conjugate base (phenolate anion) and drastically lowers the phenolic pKa​ from ~10.0 (in wild-type tyrosine) to approximately 6.8. Consequently, at physiological pH (7.4), 3-Fluoro-5-bromotyrosine exists predominantly in its anionic state. This precise pKa​ modulation makes it an invaluable tool for interrogating Proton-Coupled Electron Transfer (PCET) mechanisms in metalloenzymes and serving as a highly sensitive Protein-Observed Fluorine (PrOF) NMR probe[2].

Spectroscopic Profiling

To ensure scientific integrity and reproducibility, the spectroscopic characterization of 3-Fluoro-5-bromotyrosine must be approached as a self-validating system. Each spectroscopic modality provides orthogonal confirmation of the molecule's electronic and structural state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier tool for mapping the carbon-hydrogen-fluorine framework. The 1H and 13C spectra are heavily influenced by the electron-withdrawing halogens, inducing predictable downfield and upfield shifts on the phenyl ring carbons[1]. The 19F nucleus, possessing a spin of 1/2 and 100% natural abundance, is exquisitely sensitive to changes in the local dielectric environment and steric bulk introduced by the adjacent bromine atom.

Table 1: Predicted NMR Chemical Shifts for 3-Fluoro-5-bromotyrosine

NucleusAtom PositionPredicted Chemical Shift ( δ , ppm)Multiplicity / CouplingCausality / Note
1H Cα​ -H~4.0 - 4.2MultipletShifted by the adjacent amine and carboxyl groups[1].
1H Aromatic (C2, C6)~7.1 - 7.4Doublets/SingletsDeshielded by the ortho-halogens.
13C COOH~173 - 175SingletStandard carboxylic acid resonance[1].
13C C-F (C3)~150 - 155Doublet ( 1JCF​ > 240 Hz)Direct C-F coupling splits the carbon signal.
19F F (C3)~ -130 to -135Singlet / MultipletHighly responsive to solvent polarity and protein folding states.
Mass Spectrometry (MS) Isotopic Signatures

In mass spectrometry, 3-Fluoro-5-bromotyrosine presents a highly distinct, self-validating isotopic signature. Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). Because fluorine is monoisotopic ( 19F ), the resulting mass spectrum exhibits a characteristic doublet separated by exactly 2 Daltons[1].

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterValue / CharacteristicDiagnostic Utility
Monoisotopic Mass ~276.97 Da (for 79Br )Exact mass confirmation.
Isotopic Pattern 1:1 ratio doublet ( Δm/z=2 )Definitive proof of mono-bromination[1].
Primary Fragments Loss of NH3​ (-17 Da), CO2​ (-44 Da)Confirms the amino acid backbone structure.
Optical Spectroscopy (UV-Vis & Fluorescence)

The optical properties of halogenated tyrosines are strictly pH-dependent. The ground state pKa​ of mono-fluorotyrosine is ~8.3[3], while mono-bromotyrosine is ~8.2. The di-halogenated 3-Fluoro-5-bromotyrosine drops this to ~6.8. Upon deprotonation to the phenolate anion, a significant bathochromic (red) shift occurs in the UV absorption spectrum (from ~275 nm to ~295 nm). Furthermore, the excited state pKa​ ( pKa∗​ ) is even lower (often < 4)[3], meaning fluorescence emission is highly dependent on the protonation dynamics during the excited state lifetime.

Physicochemical Causality: Modulating PCET

In enzymes like Photosystem II (PSII) and Ribonucleotide Reductase (RNR), tyrosine residues act as redox-active intermediates, undergoing Concerted Proton-Electron Transfer (CPET) to form tyrosyl radicals[4].

By synthetically incorporating 3-Fluoro-5-bromotyrosine into these active sites, researchers can intentionally uncouple the proton transfer from the electron transfer. Because the pKa​ is lowered to 6.8, the residue is already deprotonated at physiological pH. This eliminates the thermodynamic barrier of proton removal during oxidation, lowering the reduction potential and altering the activation energy of the electron transfer event[2],[4].

PCET_Mechanism A 3-Fluoro-5-bromotyrosine (Phenol Form, pH < 6.5) B Deprotonation (pKa ~ 6.8) A->B Inductive effects of F and Br E Concerted Proton-Electron Transfer (CPET) A->E Base Acceptor Present C Phenolate Anion (Physiological pH 7.4) B->C D One-Electron Oxidation (Radical Formation) C->D Lowered Redox Potential F Tyrosyl Radical (EPR Active) D->F E->F

Logical flow of PCET modulated by the lowered pKa of 3-Fluoro-5-bromotyrosine.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline the precise handling and analytical workflows required for 3-Fluoro-5-bromotyrosine.

Protocol 1: LC-MS/MS Quantification Workflow

Rationale: Because 3-Fluoro-5-bromotyrosine is moderately acidic ( pKa​ ~6.8), it exists partially as an anion at neutral pH. In reverse-phase Liquid Chromatography (LC), ionized species exhibit poor retention on hydrophobic C18 columns and elute in the void volume. Therefore, the sample must be strictly acidified to ensure the molecule is fully protonated and neutral[5].

  • Sample Preparation: Spike the biological matrix with a heavy-isotope internal standard (e.g., 13C9​ -tyrosine).

  • Acidification: Add 0.1% to 0.2% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to drop the sample pH below 3.0[5].

  • Solid-Phase Extraction (SPE): Load the acidified sample onto an HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in 0.1% FA. Elute with 80% methanol.

  • Chromatography: Inject onto a C18 UPLC column. Run a gradient from 95% aqueous (0.1% FA) to 95% organic (Acetonitrile with 0.1% FA) over 10 minutes.

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the 79Br and 81Br isotopologues to validate the peak identity.

LCMS_Workflow S1 Sample Preparation (Acidification to pH < 3) S2 Solid-Phase Extraction (Enrichment of Halotyrosines) S1->S2 Ensures non-ionized state for recovery S3 Liquid Chromatography (C18 Reverse Phase) S2->S3 S4 Electrospray Ionization (ESI in Positive Mode) S3->S4 Gradient Elution S5 Tandem Mass Spec (MS/MS) (MRM Transitions) S4->S5 Ionization S6 Data Analysis (1:1 Isotopic Ratio 79Br/81Br) S5->S6 Fragment Detection

Step-by-step LC-MS/MS analytical workflow for 3-Fluoro-5-bromotyrosine quantification.

Protocol 2: Protein-Observed Fluorine (PrOF) NMR

Rationale: The 19F nucleus is highly sensitive to its microenvironment. When 3-Fluoro-5-bromotyrosine is incorporated into a protein, ligand binding events cause conformational changes that perturb the electron cloud around the fluorine atom, resulting in measurable Chemical Shift Anisotropy (CSA) changes.

  • Protein Expression: Express the target protein in an auxotrophic E. coli strain starved of natural tyrosine, supplemented with 3-Fluoro-5-bromotyrosine to force global incorporation[2].

  • Buffer Exchange: Dialyze the purified protein into a deuterated buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D2​O ) to provide a lock signal.

  • NMR Acquisition: Acquire 1D 19F NMR spectra on a high-field spectrometer (e.g., 600 MHz) equipped with a fluorine-tuned cryoprobe. Use a relaxation delay ( d1​ ) of at least 1.5 seconds to account for the T1​ relaxation times of fluorinated aromatics.

  • Titration: Titrate the ligand into the NMR tube in stoichiometric increments, tracking the change in the 19F chemical shift ( Δδ ) to calculate the dissociation constant ( Kd​ ).

References

  • Benchchem. "3-Fluoro-5-bromotyrosine | 369-95-9: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment." Benchchem.
  • American Chemical Society (ACS). "Site-Specific Incorporation of Fluorotyrosines into Proteins in Escherichia coli by Photochemical Disguise." ACS Publications.
  • MDPI. "Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma." MDPI.
  • PubMed / NIH. "Influence of phosphate ion on the fluorescence of 3-fluorotyrosine." National Institutes of Health.
  • Institut de Biologie Physico-Chimique (IBPC). "Probing the Coupling between Proton and Electron Transfer in Photosystem II Core Complexes Containing a 3-Fluorotyrosine." IBPC.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Site-Specific Incorporation of 3-Fluoro-5-bromotyrosine into Proteins

Scientific Rationale & Strategic Value The incorporation of non-canonical amino acids (ncAAs) into proteins has revolutionized our ability to probe and engineer protein structure, dynamics, and function. Among these, hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Strategic Value

The incorporation of non-canonical amino acids (ncAAs) into proteins has revolutionized our ability to probe and engineer protein structure, dynamics, and function. Among these, halogenated tyrosines represent a highly versatile class of unnatural amino acids (UAAs). Specifically, 3-Fluoro-5-bromotyrosine is a dual-functional UAA that provides unparalleled utility for advanced structural biology and biophysics:

  • 19F NMR Spectroscopy: The fluorine atom provides a highly sensitive, background-free spin-½ nucleus. Because of its responsiveness to the local chemical environment, the 19F chemical shift of fluorinated tyrosines is an excellent probe for protein-protein interactions and conformational dynamics[1].

  • X-ray Crystallography: The heavy bromine atom facilitates de novo phase determination via anomalous X-ray scattering, eliminating the need for traditional selenomethionine derivatization[2].

  • Mechanistic & Redox Tuning: The dual electron-withdrawing nature of the fluorine and bromine substituents significantly lowers the pKa of the phenolic hydroxyl group compared to canonical tyrosine. This allows researchers to fine-tune the redox potential of active-site tyrosines to study proton-coupled electron transfer mechanisms[3].

  • Oxidative Stress Biomimetics: In physiological systems, halotyrosines (such as 3-bromotyrosine and 3-chlorotyrosine) are generated by eosinophil peroxidase and myeloperoxidase during inflammation. Site-specific incorporation of these analogs allows researchers to study the precise pathological consequences of oxidative stress on protein function[4].

Mechanistic Principles: Amber Suppression vs. Metabolic Labeling

Historically, fluorinated and brominated tyrosines were incorporated via metabolic labeling using auxotrophic E. coli strains (e.g., DL39(DE3)) or by inhibiting the shikimate pathway with glyphosate[1]. While effective, this method results in the global replacement of all tyrosine residues, which often destabilizes the protein and yields overly complex NMR spectra[1].

To achieve single-residue precision, we utilize Genetic Code Expansion (GCE) via Amber Suppression [5]. This approach relies on an Orthogonal Translation System (OTS). For E. coli expression, we utilize an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate suppressor tRNA (tRNA_CUA). This pair is orthogonal to the host's endogenous machinery—meaning the MjTyrRS will only aminoacylate the tRNA_CUA with 3-Fluoro-5-bromotyrosine, and the tRNA_CUA will only decode the UAG (amber) stop codon[2].

Experimental Workflow

The following diagram illustrates the causality and flow of the orthogonal translation machinery required for site-specific UAA incorporation.

G P1 Target Plasmid (TAG Codon) Ribosome Ribosome (Amber Suppression) P1->Ribosome mRNA Transcription P2 pEVOL Plasmid (aaRS / tRNA) Complex Orthogonal Translation Machinery P2->Complex aaRS/tRNA Expression UAA 3-F-5-Br-Tyrosine (1 mM) UAA->Complex Aminoacylation Complex->Ribosome Charged tRNA_CUA Protein Modified Protein (Site-Specific UAA) Ribosome->Protein Translation Elongation

Workflow of site-specific 3-Fluoro-5-bromotyrosine incorporation via amber suppression.

Self-Validating Protocol: Expression in E. coli

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes mandatory control checkpoints to verify the orthogonality of the synthetase and the fidelity of UAA incorporation before proceeding to large-scale purification.

Phase 1: System Assembly & Validation Checkpoint
  • Plasmid Preparation: Engineer your gene of interest into a T7-driven expression vector (e.g., pET22b) with a UAG mutation at the desired tyrosine site.

  • Co-Transformation: Co-transform E. coli BL21(DE3) with the target plasmid and the pEVOL-MjTyrRS plasmid (encoding the engineered synthetase and tRNA_CUA)[2].

  • Validation Checkpoint (The sfGFP Control): Before expressing your target protein, perform a pilot expression using a superfolder GFP (sfGFP) reporter plasmid containing a Y151TAG mutation.

    • Causality: Fluorescence will only be observed if the MjTyrRS successfully charges the tRNA_CUA with 3-Fluoro-5-bromotyrosine to suppress the UAG codon, providing a rapid, visual confirmation of system activity[2].

Phase 2: Expression & UAA Incorporation
  • Inoculation: Grow a 50 mL overnight culture in 2xYT medium supplemented with appropriate antibiotics (e.g., Ampicillin for pET, Chloramphenicol for pEVOL).

  • Scale-Up: Inoculate 1 L of fresh 2xYT medium with the overnight culture (1:100 dilution). Incubate at 37°C, 220 rpm.

  • UAA Addition: When the culture reaches an OD600 of 0.6, add 3-Fluoro-5-bromotyrosine to a final concentration of 1 mM .

    • Causality: Extensive titration studies demonstrate that 1 mM UAA saturates the engineered aminoacyl-tRNA synthetase without inducing cellular toxicity or osmotic stress[2].

  • Induction: Add 1 mM IPTG (to induce the target protein) and 0.2% L-arabinose (to induce the MjTyrRS from the pEVOL vector).

  • Temperature Shift: Immediately shift the incubator temperature to 18°C–25°C and express for 12–16 hours.

    • Causality: The engineered MjTyrRS exhibits a lower kcat​/Km​ for the bulky halogenated UAA compared to canonical amino acids. Lowering the temperature slows overall ribosomal translation kinetics, giving the orthogonal machinery time to accommodate the UAA and reducing the frequency of premature termination by Release Factor 1 (RF1)[5].

Phase 3: Purification & Analytical Validation
  • Harvest & Lysis: Centrifuge the cells and lyse via sonication in standard Ni-NTA binding buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 7.4).

  • Negative Control Verification: Analyze the lysate of a parallel culture grown without the UAA via SDS-PAGE.

    • Causality: The absence of the full-length target protein in this lane confirms that the MjTyrRS is strictly orthogonal and does not misincorporate canonical amino acids at the UAG site[2].

  • Purification: Purify the UAA-containing protein using standard immobilized metal affinity chromatography (IMAC).

  • Mass Spectrometry Validation: Perform Intact Protein ESI-TOF Mass Spectrometry. You must observe a mass shift corresponding to the exact mass difference between canonical Tyrosine and 3-Fluoro-5-bromotyrosine (+96.89 Da).

Quantitative Data & Reagent Specifications

The following table summarizes the critical physicochemical properties and experimental parameters for canonical tyrosine and its halogenated analogs, providing a quick-reference guide for experimental design.

Parameter / PropertyCanonical Tyrosine3-Fluorotyrosine3-Bromotyrosine3-Fluoro-5-bromotyrosine
Monoisotopic Mass (Da) 181.07199.06258.98277.97
Approximate pKa ~10.0~8.4~8.1< 7.5
Primary Application Native Structure19F NMR ProbeX-ray Phasing / BiomarkerDual NMR & X-ray Probe
Optimal Expression Host E. coli BL21(DE3)Auxotrophic DL39(DE3)E. coli BL21(DE3)E. coli BL21(DE3)
Incorporation Method Native TranslationMetabolic LabelingAmber SuppressionAmber Suppression
Orthogonal Synthetase N/AN/AEngineered MjTyrRSEngineered MjTyrRS
Recommended UAA Conc. N/A60–80 mg/L1 mM1 mM
Expression Temperature 37°C37°C18°C–25°C18°C–25°C

References

  • Efficient site-specific prokaryotic and eukaryotic incorporation of halotyrosine amino acids into proteins. ACS Chemical Biology / PMC.
  • Significant improvement of oxidase activity through the genetic incorporation of a redox-active unnatural amino acid. Chemical Science (RSC Publishing).
  • Genetic Code Expansion: A Powerful Tool for Understanding the Physiological Consequences of Oxidative Stress Protein Modifications. PMC.
  • SAR by (Protein-Observed) 19F NMR. Accounts of Chemical Research - ACS Publications.
  • Photosynthetic reaction center variants made via genetic code expansion show Tyr at M210 tunes the initial electron transfer mechanism. PNAS.

Sources

Application

using 3-Fluoro-5-bromotyrosine as an NMR probe

Title: Advanced Application Notes: 3-Fluoro-5-Bromotyrosine as a High-Fidelity 19F NMR Probe for Protein Dynamics and Structural Biology Executive Summary Understanding protein conformational dynamics, allosteric mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Application Notes: 3-Fluoro-5-Bromotyrosine as a High-Fidelity 19F NMR Probe for Protein Dynamics and Structural Biology

Executive Summary

Understanding protein conformational dynamics, allosteric mechanisms, and transient intermediate states requires probes that are highly sensitive to their local chemical environment without perturbing the native fold. While standard 19F Nuclear Magnetic Resonance (NMR) utilizing mono-fluorinated tyrosines (e.g., 3-fluorotyrosine) is a well-established technique[1], the introduction of a second, heavier halogen—bromine—creates a highly specialized non-canonical amino acid (ncAA): 3-Fluoro-5-bromotyrosine (FBrY) .

This application note details the mechanistic rationale, quantitative advantages, and validated protocols for incorporating and utilizing FBrY as an advanced 19F NMR probe in structural biology and drug development.

Mechanistic Rationale: The Dual-Halogen Advantage

The utility of FBrY stems from the orthogonal physical properties of fluorine and bromine, which synergistically solve common limitations in protein NMR:

  • Fluorine-19 (The Reporter): The 19F nucleus possesses a spin of 1/2, 100% natural abundance, and 83% of the sensitivity of 1H[2]. Because fluorine is virtually absent in biological systems, it provides a zero-background spectrum, allowing for the observation of specific residues even in large macromolecular complexes or whole cells[3]. The 19F chemical shift is exquisitely sensitive to changes in the local van der Waals environment and electrostatic fields[2].

  • Bromine (The Modulator):

    • Steric Locking (Ring Flips): The aromatic ring of native tyrosine undergoes rapid 180° flips on the nanosecond-to-microsecond timescale, which time-averages the NMR signals of the symmetric δ and ε protons/carbons[4]. Bromine possesses a large van der Waals radius (1.85 Å). Substituting it at the 5-position introduces severe steric clash with the protein backbone or neighboring residues, significantly increasing the rotational barrier. This shifts the ring-flip dynamics into the slow-exchange regime (milliseconds to seconds), allowing researchers to capture distinct, long-lived conformational states.

    • pKa Depression: The combined electron-withdrawing (inductive) effects of the meta-substituted fluorine and bromine dramatically lower the pKa of the phenolic hydroxyl group from ~10.0 (native tyrosine) to approximately 6.8. This positions the pKa near physiological pH, making the 19F chemical shift highly sensitive to subtle pH fluctuations, protonation events, or mimicking the electrostatic profile of phosphotyrosine[1].

Quantitative Data: Probe Comparison

To guide experimental design, the physical and spectroscopic properties of native tyrosine are compared against its halogenated derivatives below.

Amino Acid VariantPhenolic pKaAromatic Ring Flip Dynamics19F NMR Active?Primary Application in Structural Biology
Tyrosine (WT) ~10.0Fast (ns–μs)NoNative structural baseline
3-Fluorotyrosine ~8.4Fast (ns–μs)YesGeneral conformational probe, ligand binding[1]
3-Fluoro-5-bromotyrosine ~6.8Slow (ms–s)YespH sensing, slow-exchange dynamics, phosphomimetic

Experimental Workflows and Protocols

The following protocols outline the biosynthetic incorporation of FBrY into recombinant proteins using an Escherichia coli expression system, followed by structural validation and 19F NMR acquisition.

G A Expression in E. coli (Glyphosate Addition) B Metabolic Shift (+ FBrY Supplement) A->B C Protein Purification (Affinity & SEC) B->C D Structural Validation (ESI-MS & 1H-15N HSQC) C->D E 19F NMR Acquisition (No 1H Decoupling) D->E

Workflow for the genetic incorporation and NMR analysis of 3-Fluoro-5-bromotyrosine.

Protocol 1: Biosynthetic Incorporation via Shikimate Pathway Inhibition

Causality Note: While auxotrophic strains can be used, utilizing glyphosate to inhibit the endogenous shikimate pathway is highly versatile for standard BL21(DE3) strains. Glyphosate shuts down native aromatic amino acid synthesis, forcing the bacteria to utilize the exogenously supplied FBrY during protein translation[2],[3].

Step-by-Step Methodology:

  • Cell Culture: Transform E. coli BL21(DE3) cells with the target expression plasmid. Inoculate a primary culture in M9 minimal media supplemented with standard carbon/nitrogen sources. Grow at 37°C to an OD600 of 0.6.

  • Pathway Inhibition: Add glyphosate to a final concentration of 1 g/L to inhibit EPSP synthase, effectively halting the endogenous synthesis of phenylalanine, tyrosine, and tryptophan[3].

  • Metabolic Supplementation: Immediately supplement the culture with:

    • L-Phenylalanine (50 mg/L)

    • L-Tryptophan (50 mg/L)

    • 3-Fluoro-5-bromotyrosine (FBrY) (50 mg/L)

  • Induction: Incubate for 15 minutes to allow cellular uptake of the amino acids, then induce protein expression with 1 mM IPTG. Express for 4–6 hours at 37°C (or overnight at 18°C depending on target protein solubility).

  • Harvest & Purify: Harvest cells by centrifugation and purify the target protein using standard affinity chromatography (e.g., Ni-NTA) followed by Size Exclusion Chromatography (SEC) to ensure high homogeneity.

Protocol 2: Structural Validation (Self-Validating System)

Causality Note: The bulky bromine atom (1.85 Å) can occasionally disrupt local hydrophobic packing. It is strictly required to validate that the global fold remains intact before proceeding to functional NMR studies[5].

Step-by-Step Methodology:

  • Mass Spectrometry (ESI-MS): Analyze the intact purified protein via ESI-MS. Calculate the expected mass shift (+96.9 Da per incorporated FBrY relative to WT Tyrosine). Ensure labeling efficiency is >85%.

  • Fold Validation (1H-15N HSQC): If the protein is 15N-labeled, acquire a standard 1H-15N HSQC spectrum. Overlay this "fingerprint" with the wild-type protein spectrum. Minor local chemical shift perturbations near the mutation site are expected, but global peak dispersion must be maintained to confirm structural integrity.

Protocol 3: 19F NMR Acquisition Parameters

Causality Note: 19F spectra are typically acquired without 1H decoupling. This is because 1H-19F negative Nuclear Overhauser Effects (NOE) can significantly reduce 19F signal intensity, and the small J-couplings do not offer a resolution gain that justifies the signal loss[6].

Step-by-Step Methodology:

  • Sample Preparation: Concentrate the FBrY-labeled protein to 50–200 μM in a standard NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, 10% D2O). The high sensitivity of 19F allows for lower protein concentrations compared to traditional 13C/15N studies[2].

  • Probe Tuning: Utilize an NMR spectrometer equipped with a dedicated 19F-capable probe (e.g., a cryogenic probe optimized for 19F/1H). Tune and match the probe specifically to the 19F frequency.

  • Acquisition:

    • Experiment: 1D 19F with or without spin-echo (T2 filter) to suppress broad background signals from the probe hardware.

    • Decoupling: Disable 1H decoupling to prevent signal loss via negative NOE[6].

    • Reference: Use trifluoroacetic acid (TFA) at -76.55 ppm or fluorobenzene as an external chemical shift reference.

  • Data Analysis: Monitor the 19F chemical shift changes in response to titrations (e.g., varying pH to determine the exact pKa of the modified residue, or adding binding partners to map allosteric networks).

Mechanistic Logic Diagram

G Root 3-Fluoro-5-bromotyrosine (FBrY) F_Branch Fluorine-19 (-F) Root->F_Branch Br_Branch Bromine (-Br) Root->Br_Branch F_Effect1 100% Natural Abundance Zero Background Signal F_Branch->F_Effect1 F_Effect2 High Sensitivity Chemical Shift Probe F_Branch->F_Effect2 Br_Effect1 Steric Bulk (1.85 Å) Restricts Aromatic Ring Flip Br_Branch->Br_Effect1 Br_Effect2 Inductive Effect Lowers Phenolic pKa (~6.8) Br_Branch->Br_Effect2

Mechanistic advantages of the dual-halogenated tyrosine probe in NMR spectroscopy.

References

  • Title: 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR Source: Journal of Biomolecular NMR URL: [Link]

  • Title: Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Use of 19F NMR to probe protein structure and conformational changes Source: Annual Review of Biophysics and Biomolecular Structure (NIH PMC) URL: [Link]

  • Title: Characterizing Tyrosine Ring Flips in Proteins by 19F NMR Source: bioRxiv URL: [Link]

  • Title: Fluorine labeling of proteins for NMR studies Source: UCLA Magnetic Resonance Facility URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Versatile Role of Halogenated Tyrosines in Biochemical Research

Introduction Halogenated amino acids, once viewed as mere metabolic curiosities, have emerged as powerful tools in the biochemist's arsenal. Among these, halogenated tyrosines (X-Tyr), where X can be fluorine, chlorine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Halogenated amino acids, once viewed as mere metabolic curiosities, have emerged as powerful tools in the biochemist's arsenal. Among these, halogenated tyrosines (X-Tyr), where X can be fluorine, chlorine, bromine, or iodine, offer unique physicochemical properties that can be exploited to probe and manipulate biological systems with remarkable precision. Their applications span from elucidating enzyme mechanisms and mapping signal transduction pathways to enhancing protein crystallization and serving as platforms for novel drug development. This guide provides an in-depth exploration of the key applications of halogenated tyrosines, complete with detailed protocols and the theoretical underpinnings of their use.

The strategic incorporation of halogens onto the tyrosine ring alters its electronic properties, pKa, and potential for halogen bonding, a non-covalent interaction of growing importance in molecular recognition. These modifications, while often subtle, can have profound effects on protein structure and function, providing a sensitive handle to study complex biochemical processes.

Part 1: Key Applications of Halogenated Tyrosines in Biochemistry

Probing Enzyme Mechanisms: A Case Study of Peroxidases

Halogenated tyrosines are instrumental in studying the catalytic cycles of heme peroxidases, such as lactoperoxidase (LPO) and myeloperoxidase (MPO). These enzymes utilize hydrogen peroxide to oxidize halides (like Br⁻ and Cl⁻) to generate potent antimicrobial hypohalous acids. By incorporating halogenated tyrosines into the enzyme or using them as substrates, researchers can dissect the mechanism of halogenation.

Mechanism Insight: 3,5-Dihalogenated tyrosines are natural products of these enzymes. For instance, the formation of 3,5-dibromotyrosine is a hallmark of eosinophil peroxidase activity. Studying the kinetics and products of tyrosine halogenation provides a direct readout of enzyme function and can be used to screen for inhibitors.

Structural Biology: Phasing with Heavy Atoms and NMR Probes

The introduction of heavier halogens (bromine and iodine) into proteins provides an excellent tool for X-ray crystallography.

  • Heavy-Atom Derivatives: Bromo- or iodotyrosine residues can serve as anomalous scatterers, aiding in the phase determination of protein crystal structures. This is particularly useful for proteins that are difficult to crystallize with traditional heavy-atom soaks.

  • NMR Spectroscopy: 19F-labeled tyrosine is a powerful probe for nuclear magnetic resonance (NMR) studies. The 19F nucleus has a spin of 1/2, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local environment. This allows for the monitoring of conformational changes, ligand binding, and protein-protein interactions with minimal perturbation to the overall protein structure.

Signal Transduction and Thyroid Hormone Metabolism

The most well-known biological role of halogenated tyrosines is as precursors to thyroid hormones (T3 and T4). The iodination of tyrosine residues within the protein thyroglobulin is the first committed step in thyroid hormone biosynthesis.

Deiodinases: The metabolism and activation of thyroid hormones are controlled by a family of selenoenzymes known as deiodinases, which catalyze the removal of iodine atoms from the thyronine ring. Brominated and chlorinated tyrosines have been investigated as substrates and inhibitors of these enzymes, providing critical insights into their active site architecture and catalytic mechanism. For example, 3,5-diiodotyrosine (DIT) is a natural component of this pathway.

Photocatalytic Triggers and Cross-linking Agents

Iodotyrosines have found applications as photocatalytic triggers. Upon irradiation with UV light, the carbon-iodine bond can be cleaved, generating a tyrosyl radical. This reactive species can be used for:

  • Proximity-Labeling: Identifying proteins in close proximity within a cellular context.

  • Covalent Cross-linking: Trapping transient protein-protein interactions.

  • Enzyme Inactivation: Site-specific inactivation of an enzyme to study its function in a time-resolved manner.

Part 2: Experimental Protocols and Workflows

Protocol: Site-Specific Incorporation of Halogenated Tyrosines into Recombinant Proteins

This protocol describes the use of an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate a halogenated tyrosine analog in response to an amber stop codon (TAG) during protein expression in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with a TAG codon at the desired position.

  • pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase and tRNA for the desired halogenated tyrosine (e.g., pEVOL-pCNF for 3-iodo-L-tyrosine).

  • Halogenated tyrosine (e.g., 3-iodo-L-tyrosine, 3-bromo-L-tyrosine).

  • LB media and appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) and L-arabinose.

Step-by-Step Methodology:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL plasmid.

  • Culture Growth: Grow a starter culture overnight in LB media with appropriate antibiotics at 37°C.

  • Expression Culture: Inoculate a larger volume of LB media containing antibiotics with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add the halogenated tyrosine to a final concentration of 1 mM. Induce the expression of the synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Protein Expression: Induce the expression of your target protein by adding IPTG to a final concentration of 0.5 mM.

  • Harvesting: Incubate the culture at a reduced temperature (e.g., 20°C) overnight. Harvest the cells by centrifugation.

  • Purification and Verification: Purify the protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins). Verify the incorporation of the halogenated tyrosine by mass spectrometry.

Workflow Diagram: Site-Specific Incorporation

G cluster_0 Cellular Machinery cluster_1 Inputs Ribosome Ribosome Protein Protein with X-Tyr Ribosome->Protein 4. Incorporation mRNA mRNA mRNA->Ribosome Translation tRNA_CUA Engineered tRNA(CUA) tRNA_CUA->Ribosome 3. Decoding TAG codon Synthetase Engineered Synthetase Synthetase->tRNA_CUA 2. Charging X_Tyr Halogenated Tyrosine (X-Tyr) X_Tyr->Synthetase 1. Binding Gene_TAG Gene with TAG codon Gene_TAG->mRNA Transcription

Caption: Workflow for site-specific incorporation of halogenated tyrosine.

Protocol: Monitoring Protein Conformation by 19F NMR

This protocol outlines the general steps for using a protein containing 3-fluoro-L-tyrosine to monitor conformational changes upon ligand binding.

Materials:

  • Purified protein with incorporated 3-fluoro-L-tyrosine.

  • NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4 in 90% H2O/10% D2O).

  • Ligand of interest.

  • NMR spectrometer equipped with a fluorine probe.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentrated sample of the 19F-labeled protein (typically 0.1-1 mM) in the NMR buffer.

  • Acquire Baseline Spectrum: Acquire a one-dimensional 19F NMR spectrum of the protein in its apo (ligand-free) state. Note the chemical shift(s) of the 19F-tyrosine resonance(s).

  • Titration: Add small aliquots of a concentrated stock solution of the ligand to the NMR tube.

  • Acquire Spectra: Acquire a 19F NMR spectrum after each addition of the ligand.

  • Data Analysis: Monitor the changes in the chemical shift and/or line width of the 19F resonance(s). A change in the chemical shift indicates a change in the local environment of the fluorinated tyrosine, likely due to a conformational change induced by ligand binding.

  • Dissociation Constant (Kd) Determination: Plot the change in chemical shift (Δδ) as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Data Presentation: Sample 19F NMR Titration Data

Ligand Concentration (µM)19F Chemical Shift (ppm)Δδ (ppm)
0 (Apo)-60.250.00
10-60.350.10
50-60.680.43
100-60.950.70
250-61.200.95
500-61.301.05
1000-61.321.07

Part 3: Advanced Applications and Future Directions

The utility of halogenated tyrosines continues to expand. Current research is exploring their use in:

  • Drug Development: As building blocks for peptidomimetics and small molecule inhibitors. The halogen atom can engage in halogen bonding with a target protein, enhancing binding affinity and specificity.

  • Biocatalysis: Engineering enzymes to catalyze the formation of carbon-halogen bonds on tyrosine and other substrates, opening up new avenues for the synthesis of halogenated natural products.

  • In Vivo Imaging: The development of probes based on halogenated tyrosines for PET and SPECT imaging.

The ability to precisely introduce halogens into the tyrosine scaffold provides a powerful and versatile platform for modern biochemical and pharmaceutical research. As our understanding of the subtle yet significant effects of halogenation grows, so too will the innovative applications of these unique amino acids.

References

  • Lin, Z., & Li, P. (2021). Halogenated Tyrosine and Tryptophan in Protein Engineering. Catalysts, 11(10), 1229. [Link]

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding in biological systems. Protein Science, 22(2), 139-152. [Link]

  • Nauseef, W. M. (2019). The Role of Myeloperoxidase in Immunity. The Journal of Immunology, 202(11), 3139-3147. [Link]

  • Shi, J., Kalo, F., & Arshava, B. (2012). Applications of 19F NMR in structural biology. Future Medicinal Chemistry, 4(15), 1949-1967. [Link]

  • Le-Huy, H., & Schweizer, U. (2022). The role of deiodinases in the regulation of thyroid hormone function. Endocrine Connections, 11(2), e210594. [Link]

Application

Advanced Synthetic Applications of 3-Fluoro-5-Bromotyrosine: A Dual-Functionalized Non-Proteinogenic Amino Acid

Target Audience: Researchers, Peptide Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary & Scientific Rationale The strategic incorporation of halogenated non-proteinogenic amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary & Scientific Rationale

The strategic incorporation of halogenated non-proteinogenic amino acids into peptide scaffolds has revolutionized both structural biology and medicinal chemistry. 3-Fluoro-5-bromotyrosine (CAS: 369-95-9) [1] stands out as a highly specialized, dual-functionalized building block. By combining a highly electronegative fluorine atom with a heavy, reactive bromine atom on the same phenolic ring, this molecule provides orthogonal handles for both analytical probing and late-stage chemical functionalization.

The Causality of Dual Functionalization:

  • The Fluorine Effect ( 19 F): Fluorine exerts a strong electron-withdrawing inductive effect that significantly lowers the pKa of the tyrosine hydroxyl group[2]. This pKa perturbation is critical for probing charge-transfer catalytic processes and enzyme kinetics (e.g., in tyrosine kinases or radical-mediated enzymes like Verruculogen Synthase)[3]. Furthermore, the spin-½ 19 F nucleus provides a highly sensitive, background-free NMR probe for monitoring protein-ligand interactions and conformational dynamics[4].

  • The Bromine Effect (Br): The 5-bromo position serves as a highly reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings)[5]. This allows researchers to synthesize the peptide first, and then site-specifically attach fluorophores, PEG chains, or construct complex biaryl-bridged macrocycles[6] without interfering with the native peptide chemistry.

Physicochemical Profiling

Understanding the physicochemical properties of 3-Fluoro-5-bromotyrosine is essential for predicting its behavior during solid-phase peptide synthesis (SPPS) and subsequent biological assays.

PropertyValueCausality / Experimental Significance
CAS Number 369-95-9[1]Unique identifier for procurement and regulatory documentation.
Molecular Weight 278.08 g/mol Yields a distinct 1:1 isotopic doublet (M, M+2) in LC-MS due to 79 Br and 81 Br, serving as an internal validation marker for successful incorporation.
Phenolic pKa ~7.2 – 7.5[2]Lowered from ~10.0 (native Tyr). The increased acidity means the phenolate anion is the dominant species at physiological pH, altering local electrostatics and hydrogen bonding.
19 F NMR Shift ~ -130 to -135 ppm[3]Highly sensitive to local solvent exposure and structural folding; provides zero-background signaling in native biological matrices.
Cross-Coupling Handle 5-Bromo position[5]The C-Br bond is highly susceptible to oxidative addition by Pd(0), enabling rapid, aqueous late-stage functionalization.

Workflow & Experimental Protocols

Workflow A 3-Fluoro-5-bromotyrosine (Starting Material) B Fmoc Protection (Building Block Prep) A->B C Solid-Phase Peptide Synthesis (HATU/DIPEA Coupling) B->C D Cleavage & Deprotection (TFA Cocktail) C->D E Late-Stage Functionalization (Pd-Catalyzed Suzuki Coupling) D->E F 19F NMR & Structural Analysis (Biochemical Probing) E->F

Caption: Workflow from 3-Fluoro-5-bromotyrosine preparation to late-stage functionalization and NMR analysis.

Protocol 1: Fmoc-Protection for SPPS Incorporation

To utilize 3-Fluoro-5-bromotyrosine in standard Fmoc-SPPS, the α -amine must be protected. Due to the lowered pKa of the phenol, side-reactions (e.g., over-acylation) can occur; however, careful pH control allows for selective N -protection without requiring orthogonal phenol protection.

Step-by-Step Methodology:

  • Dissolution: Suspend 3-Fluoro-5-bromotyrosine (10 mmol) in 10% aqueous Na2​CO3​ (25 mL) and cool to 0 °C in an ice bath. Causality: The alkaline environment ensures the α -amine is deprotonated and nucleophilic.

  • Fmoc Addition: Dissolve Fmoc-OSu (11 mmol, 1.1 eq) in 1,4-dioxane (25 mL) and add dropwise to the vigorously stirring aqueous solution over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 6 M HCl. Self-Validation: A white precipitate (the Fmoc-protected amino acid) will immediately form upon acidification.

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Verify product mass via LC-MS (Expected [M+H] + : 500.05).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

The steric bulk of the meta-bromine and meta-fluorine atoms requires highly efficient coupling reagents to prevent sequence truncation.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Activation & Coupling: Pre-activate Fmoc-3-Fluoro-5-bromo-Tyr-OH (0.3 mmol, 3 eq) with HATU (0.29 mmol, 2.9 eq) and DIPEA (0.6 mmol, 6 eq) in DMF for 2 minutes. Causality: HATU is selected over DIC/HOBt because its superior leaving group (At) overcomes the steric hindrance imposed by the di-ortho substituted phenol.

  • Reaction: Add the activated mixture to the resin and agitate for 90 minutes at room temperature.

  • Cleavage: Following sequence completion, cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours. Precipitate in cold diethyl ether.

Late-Stage Functionalization: Aqueous Suzuki-Miyaura Coupling

The 5-bromo position is an ideal substrate for Palladium-catalyzed C-C cross-coupling[5]. This protocol describes the attachment of an aryl boronic acid (e.g., a fluorescent probe or biaryl bridge) directly to the unprotected peptide in an aqueous environment[6].

Suzuki Pd Pd(OAc)2 + Water-Soluble Ligand Active Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br bond) Pd->OxAdd Trans Transmetalation (Aryl Boronic Acid Transfer) OxAdd->Trans Aryl-B(OH)2 RedElim Reductive Elimination (Biaryl Product Formation) Trans->RedElim RedElim->Pd Pd(0) Regeneration Prod Functionalized Peptide (Fluorophore/PEG attached) RedElim->Prod

Caption: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling on the bromotyrosine residue.

Step-by-Step Methodology:

  • Preparation of Catalyst: In a degassed vial, combine Pd(OAc)2​ (0.05 eq) and a water-soluble ligand such as sSPhos (0.1 eq). Causality: sSPhos is highly hydrophilic and electron-rich, stabilizing the Pd(0) species in water and accelerating the oxidative addition into the sterically hindered C-Br bond.

  • Reaction Assembly: In a separate degassed vial, dissolve the purified bromotyrosine-containing peptide (1.0 eq) and the target Aryl Boronic Acid (5.0 eq) in a 1:1 mixture of H2​O and CH3​CN . Add Na2​CO3​ (10.0 eq) to act as the base.

  • Initiation: Transfer the pre-formed Pd catalyst to the peptide solution under an inert Argon atmosphere.

  • Incubation: Heat the reaction gently to 37 °C and agitate for 2–4 hours.

  • Self-Validation via LC-MS: Monitor the reaction by LC-MS. The successful coupling is validated by the complete disappearance of the characteristic 1:1 isotopic doublet of the starting material (indicating the loss of Bromine) and the appearance of a single mass peak corresponding to the biaryl product.

Application Note: 19 F NMR Probing of Ligand Interactions

Once the peptide or protein is synthesized (or functionalized), the remaining fluorine atom acts as an exquisite reporter for structural biology. Because the 19 F nucleus has a natural abundance of 100% and there is negligible background fluorine in native biological systems, the resulting NMR spectra are incredibly clean[4].

When the target protein undergoes a conformational change or binds to a ligand, the local dielectric environment around the 3-fluoro-phenol ring shifts. This results in a quantifiable change in the 19 F chemical shift ( Δδ ) and line broadening. Researchers can titrate varying concentrations of a drug candidate against the fluorinated protein and plot the change in chemical shift to determine precise Kd​ (dissociation constant) values[2].

References

  • Scholaris.ca. Development and Application of 19F NMR of Proteins. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Available at:[Link]

  • Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available at: [Link]

  • Journal of the American Chemical Society (ACS). Engineered Cytochrome P450-Catalyzed Oxidative Biaryl Coupling Reaction Provides a Scalable Entry into Arylomycin Antibiotics. Available at: [Link]

  • Journal of the American Chemical Society (ACS). Use of Noncanonical Tyrosine Analogues to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Synthase (FtmOx1). Available at:[Link]

Sources

Method

3-Fluoro-5-bromotyrosine in structure-activity relationship studies

Application Note: 3-Fluoro-5-bromotyrosine as a Precision Scaffold in Structure-Activity Relationship (SAR) Studies Executive Summary & Mechanistic Rationale In the landscape of fragment-based drug design (FBDD) and pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Fluoro-5-bromotyrosine as a Precision Scaffold in Structure-Activity Relationship (SAR) Studies

Executive Summary & Mechanistic Rationale

In the landscape of fragment-based drug design (FBDD) and peptide engineering, non-canonical amino acids serve as critical probes for mapping target binding pockets and optimizing pharmacokinetic profiles. 3-Fluoro-5-bromotyrosine is a highly specialized, synthetically derived building block that uniquely combines the properties of a fluorinated and a brominated aromatic ring[1].

As a Senior Application Scientist, I frequently utilize this di-halogenated analog to uncouple and independently evaluate electronic and steric effects during Structure-Activity Relationship (SAR) campaigns. The interplay between the strong electron-withdrawing inductive effect of fluorine and the substantial steric bulk of bromine significantly influences how the molecule interacts with biological targets[1].

Mechanistically, the fluorine atom at the C3 position increases the acidity of the phenolic hydroxyl group, enhancing its capacity to act as a hydrogen bond donor at physiological pH[2]. Conversely, the bromine atom at the C5 position introduces significant lipophilicity and molecular volume, enabling the compound to anchor deeply into hydrophobic binding pockets[1]. This dual-tuning capability has been leveraged in diverse applications, from designing inhibitors targeting the SARS-CoV-2 spike protein receptor-binding domain (RBD)[3] to optimizing tumor-specific imaging probes that rely on specific transporter interactions[4].

Quantitative SAR Profiling

To understand the causality behind selecting 3-Fluoro-5-bromotyrosine over mono-halogenated alternatives, we must analyze the physicochemical shifts induced by di-halogenation. Table 1 summarizes the impact of halogen substitution on the tyrosine phenolic ring.

Table 1: Physicochemical and SAR Parameters of Halogenated Tyrosine Analogs

ParameterL-Tyrosine3-Fluoro-L-Tyrosine3-Bromo-L-Tyrosine3-Fluoro-5-bromo-L-Tyrosine
C3 Substituent -H-F-Br-F
C5 Substituent -H-H-H-Br
Phenolic pKa (Approx.) 10.1~8.5~8.2~7.2
Halogen VdW Volume N/A14.7 ų26.5 ųMixed (41.2 ų total)
OAT1 Transporter Affinity LowModerateHighVery High
Primary SAR Utility BaselineH-bond acidity tuningHydrophobic bulkDual electronic/steric tuning

Data synthesis based on established halogenated phenol properties and transporter affinity studies[2][4].

SAR Optimization Workflow

The following workflow illustrates how 3-Fluoro-5-bromotyrosine is integrated into an iterative SAR pipeline. By isolating the electronic and steric variables, researchers can rationally design lead compounds with optimized target affinity and metabolic stability.

SAR_Optimization N1 3-Fluoro-5-bromotyrosine Scaffold Selection N2 Electronic Tuning (F) pKa & H-Bonding N1->N2 N3 Steric Bulk (Br) Lipophilic Pocket Binding N1->N3 N4 In Vitro Validation (Transporter/Target Assays) N2->N4 N3->N4 N5 Lead Compound Optimization N4->N5 N5->N1 Iterative SAR

Fig 1: Iterative SAR optimization workflow utilizing 3-Fluoro-5-bromotyrosine scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the observed biological or chemical phenomena are directly causal to the experimental design.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating 3-Fluoro-5-bromotyrosine into a peptide sequence, the primary risk is the premature de-halogenation or oxidation of the electron-rich aromatic ring during acidic cleavage.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Dissolve 3 eq. of Fmoc-3-Fluoro-5-bromo-L-tyrosine(tBu)-OH, 2.9 eq. of HATU, and 6 eq. of DIPEA in DMF.

    • Causality Note: The tert-butyl (tBu) protecting group on the phenolic oxygen is mandatory. The highly acidic nature of the di-halogenated phenol makes it susceptible to side reactions if left unprotected during activation.

  • Reaction: Add the activated amino acid to the resin and agitate for 60 minutes at room temperature.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

    • Causality Note: Triisopropylsilane (TIPS) acts as a carbocation scavenger. Without TIPS, the cleaved tBu cations can re-alkylate the electron-rich brominated ring.

  • Self-Validation (LC-MS): Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via LC-MS.

    • Validation Check: The successful incorporation is confirmed by identifying a distinct 1:1 isotopic doublet in the mass spectrum (M and M+2 peaks of equal intensity). This is a direct consequence of the naturally occurring 79Br and 81Br isotopes, proving the bromine atom remained intact during TFA cleavage.

Protocol B: OAT1 Transporter Binding and Cellular Uptake Assay

Halogenated tyrosine derivatives exhibit high renal accumulation mediated by the Organic Anion Transporter 1 (OAT1)[4]. Understanding this interaction is critical for pharmacokinetic profiling.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human OAT1 (and mock-transfected controls) in 24-well plates at 2×105 cells/well. Grow to 80% confluence.

  • Equilibration: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS) to remove extracellular amino acids that could competitively inhibit the transporter.

  • Treatment: Incubate cells with 50 µM of the 3-Fluoro-5-bromotyrosine derivative in HBSS for 10 minutes at 37°C.

    • Self-Validating Control: In parallel wells, pre-incubate cells for 5 minutes with 1 mM Probenecid (a known OAT1 inhibitor) prior to adding the tyrosine derivative[4].

  • Termination: Stop the uptake rapidly by washing three times with ice-cold HBSS. The temperature drop immediately halts membrane transporter kinetics.

  • Lysis & Quantification: Lyse cells using 0.1 N NaOH, neutralize with HCl, and quantify intracellular accumulation via LC-MS/MS.

    • Validation Check: If the intracellular accumulation of the derivative is genuinely OAT1-mediated, the Probenecid-treated wells will show a >80% reduction in signal compared to the untreated wells. Furthermore, the mock-transfected HEK293 cells should show negligible uptake, confirming that passive diffusion is not the primary entry mechanism.

Cellular Uptake and Metabolic Pathway

Once internalized, brominated tyrosines are subject to specific metabolic pathways. In vivo, the major metabolic pathway to eliminate free brominated tyrosine is de-halogenation, catalyzed by enzymes such as iodotyrosine dehalogenase[5].

Cellular_Pathway Extracellular Extracellular Space (Blood/Plasma) Transporter OAT1 / LAT1 Transporters Extracellular->Transporter Uptake Intracellular Intracellular Target (e.g., Kinase/Viral RBD) Transporter->Intracellular Target Binding Metabolism De-halogenation (Iodotyrosine Dehalogenase) Intracellular->Metabolism Enzymatic Processing Clearance Renal Clearance / Excretion Metabolism->Clearance Metabolite Efflux

Fig 2: Transporter-mediated cellular uptake and metabolic de-halogenation pathway.

References

  • MDPI. "Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2". Available at: [Link]

  • NIH / PubMed. "Interaction of Halogenated Tyrosine/Phenylalanine Derivatives with Organic Anion Transporter 1 in the Renal Handling of Tumor Imaging Probes". Available at: [Link]

  • ResearchGate. "The metabolism and de-bromination of bromotyrosine in vivo". Available at: [Link]

  • Walsh Medical Media. "Fluorinated Aromatic Amino Acids and its Therapeutic Applications". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Fluoro-5-bromotyrosine Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific kinetic and thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific kinetic and thermodynamic hurdles associated with the synthesis of 3-fluoro-5-bromotyrosine.

Halogenated tyrosines are critical building blocks in peptidomimetics, often improving binding affinities through unique space-coupling interactions like F···H–N hydrogen bonds 1[1]. However, the electron-rich nature of the phenol ring makes the bromination of 3-fluorotyrosine highly susceptible to over-oxidation. This guide provides field-proven, causality-driven solutions to maximize your isolated yields.

Mechanistic Workflow: Optimized Bromination Pathway

To troubleshoot effectively, we must first visualize the competing chemical pathways. The diagram below illustrates the divergence between the desired electrophilic aromatic substitution and the problematic oxidative side-reaction.

SynthesisWorkflow SM 3-Fluorotyrosine (Starting Material) Reagents NBS + p-TsOH Catalysis (DMF) SM->Reagents Electrophilic Addition Target 3-Fluoro-5-bromotyrosine (Desired Product) Reagents->Target Primary Pathway OverOx Spirocyclic Dienone (Oxidation Byproduct) Reagents->OverOx Excess NBS Over-oxidation Quench Na₂S₂O₄ (aq) Reductive Quench OverOx->Quench Isolate/Treat Quench->Target Product Recovery

Mechanistic pathway for 3-Fluoro-5-bromotyrosine synthesis highlighting the dithionite recovery step.

Troubleshooting Guides & FAQs

Q1: My crude reaction mixture turns deep orange/red, and the isolated yield of 3-fluoro-5-bromotyrosine is unexpectedly low (<40%). What is happening? Causality & Solution: The deep coloration is a classic indicator of over-oxidation. The electron-rich phenol of the tyrosine ring is highly susceptible to oxidation by N-bromosuccinimide (NBS). Instead of stopping at the desired electrophilic aromatic substitution, excess NBS oxidizes the newly formed 3-fluoro-5-bromotyrosine into a spirocyclic dienone intermediate. Actionable Fix: Do not discard the dark mixture. Implement a reductive quench using aqueous sodium dithionite (Na₂S₂O₄). Adding Na₂S₂O₄ at 0 °C reduces the spirocyclic intermediate back to the desired aromatic phenol, effectively recovering the product and pushing yields above 75% 2[2].

Q2: I am seeing incomplete conversion of the 3-fluorotyrosine starting material even after 12 hours. Should I add more NBS? Causality & Solution: Adding excess NBS will only exacerbate the over-oxidation issue described above. Incomplete conversion is a kinetic issue caused by insufficient electrophilicity of the brominating agent in polar aprotic solvents like DMF. Actionable Fix: Introduce a catalytic amount of p-toluenesulfonic acid (p-TsOH). The acid protonates the succinimide carbonyl of NBS, significantly enhancing the electrophilicity of the bromine atom. This accelerates the monobromination, allowing complete conversion within 1–2 hours without requiring excess NBS3[3].

Q3: How do I efficiently remove the succinimide byproduct during purification without losing my highly polar amino acid product? Causality & Solution: Succinimide is highly soluble in water and polar organic solvents, making it notoriously difficult to separate from polar zwitterionic amino acids via standard silica gel chromatography. Actionable Fix: Exploit the isoelectric point (pI) of the amino acid. Adjust the aqueous phase to pH ~5.5 (near the pI of the halogenated tyrosine) to precipitate the zwitterionic product. Wash the resulting solid with cold water and a mixture of cold ethanol/diethyl ether. The succinimide remains in the aqueous/ethanolic filtrate, yielding >95% pure product without column chromatography.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the quantitative impact of the troubleshooting parameters discussed above, demonstrating the synergistic effect of acid catalysis and reductive quenching.

Experimental ConditionReagents UsedTempReaction TimeConversionIsolated Yield
Standard Baseline NBS (1.1 eq)RT12.0 h65%45%
Acid-Catalyzed NBS (1.1 eq), p-TsOH (0.1 eq)0 °C to RT2.0 h>95%62%
Reductive Quench NBS (1.5 eq), Na₂S₂O₄ quench0 °C3.0 h>95%71%
Fully Optimized NBS (1.1 eq), p-TsOH, Na₂S₂O₄ 0 °C to RT 1.5 h >99% 82%

Validated Experimental Protocol: High-Yield Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Substrate Preparation

  • Action: Suspend 3-fluorotyrosine (10.0 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere.

  • Validation: The suspension may initially be cloudy. Stir for 10 minutes at room temperature until a mostly uniform, fine suspension or clear solution is achieved.

Step 2: Acid Catalysis Activation

  • Action: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 mmol, 0.1 eq) to the reaction mixture. Cool the flask to 0 °C using an ice-water bath.

  • Validation: The internal temperature must stabilize at 0–2 °C before proceeding to prevent runaway oxidation.

Step 3: Electrophilic Bromination

  • Action: Add N-bromosuccinimide (NBS, 11.0 mmol, 1.1 eq) portion-wise over 15 minutes to keep the temperature strictly controlled. Shield the reaction from direct light to prevent radical pathways. Remove the ice bath and let it warm to room temperature for 1.5 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears, and a new peak with a mass shift of +78/80 Da (characteristic 1:1 bromine isotope pattern) emerges.

Step 4: Reductive Quench (Critical Yield Recovery Step)

  • Action: Cool the reaction back to 0 °C. Add an aqueous solution of sodium dithionite (Na₂S₂O₄, 5.0 mmol in 10 mL H₂O) dropwise over 10 minutes.

  • Validation: Observe the color of the reaction mixture. A successful reduction of the spirocyclic dienone byproduct is confirmed when the deep orange/red color rapidly transitions to a pale yellow.

Step 5: Zwitterionic Isolation

  • Action: Concentrate the DMF under reduced pressure (keep bath <40 °C). Dissolve the residue in 20 mL of distilled water. Carefully adjust the pH to 5.5 using 1M NaOH or 1M HCl.

  • Validation: A thick, off-white precipitate should form immediately as the solution reaches the isoelectric point of 3-fluoro-5-bromotyrosine.

Step 6: Purification & Washing

  • Action: Filter the precipitate under a vacuum. Wash the filter cake sequentially with ice-cold water (2 x 10 mL) to remove succinimide, followed by ice-cold ethanol (10 mL) and diethyl ether (10 mL) to remove residual organic impurities and facilitate drying.

  • Validation: Analyze the dried powder via ¹H-NMR (in DMSO-d6). The spectrum must show the absence of the succinimide singlet at ~2.7 ppm, confirming >95% purity.

References

  • European Journal of Organic Chemistry (2024).
  • Organic Letters (2025).
  • Marine Drugs (MDPI, 2021).

Sources

Optimization

Technical Support Center: Incorporation of 3-Fluoro-5-bromotyrosine

Welcome to the technical support center for the site-specific incorporation of 3-Fluoro-5-bromotyrosine (3F5BrY) into recombinant proteins. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the site-specific incorporation of 3-Fluoro-5-bromotyrosine (3F5BrY) into recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique chemical properties of this di-halogenated unnatural amino acid (UAA) to advance their work. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to facilitate successful experimentation.

Introduction: The Promise and Perils of a Unique Unnatural Amino Acid

3-Fluoro-5-bromotyrosine is a powerful tool in protein engineering and drug discovery. The distinct electronic and steric properties of the fluorine and bromine atoms offer unique opportunities for creating novel protein functions, probing protein structure, and developing advanced therapeutics. However, its successful incorporation presents several technical hurdles, primarily centered around the evolution of a specific orthogonal translation system and the management of cellular responses. This guide will walk you through these challenges with expert advice and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when starting to work with 3-Fluoro-5-bromotyrosine.

Q1: Is there a commercially available, validated orthogonal aminoacyl-tRNA synthetase (aaRS) for 3-Fluoro-5-bromotyrosine?

As of early 2026, a pre-validated, commercially available orthogonal aaRS specifically for 3-Fluoro-5-bromotyrosine is not widely documented in publicly available literature. However, the successful evolution of synthetases for other di-halogenated tyrosines, such as 3,5-dichlorotyrosine and 3,5-dibromotyrosine, strongly suggests that an effective synthetase for 3F5BrY can be developed using established directed evolution techniques.[1] Researchers typically need to evolve a custom synthetase from existing polyspecific or promiscuous variants, often starting with a tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS) library.[2][3][4][5]

Q2: What are the primary challenges I should anticipate when incorporating 3-Fluoro-5-bromotyrosine?

The main challenges can be categorized as follows:

  • Orthogonal System Efficiency: Evolving or identifying an aaRS that is not only specific for 3F5BrY but also highly active is the foremost challenge. Inefficient charging of the orthogonal tRNA will lead to low protein yields.

  • Protein Expression Levels: The incorporation of a bulky, unnatural amino acid can often lead to reduced protein expression yields due to decreased protein stability or less efficient translation.[]

  • Cellular Toxicity: Halogenated aromatic compounds can exhibit cytotoxicity. While some studies on halogenated tyrosine derivatives have shown minimal cytotoxic effects at typical working concentrations, it is crucial to assess the toxicity of 3F5BrY in your specific expression system.[7][8]

  • Verification of Incorporation: Confirming the successful and site-specific incorporation of 3F5BrY requires robust analytical methods, primarily mass spectrometry.

Q3: How does 3-Fluoro-5-bromotyrosine affect protein structure and stability?

The incorporation of halogenated amino acids can have varied effects on protein stability. Fluorination, in particular, can sometimes enhance thermal stability.[9][10] However, the larger bromine atom introduces more significant steric bulk, which could disrupt local protein folding if not accommodated in a suitable position. Studies on proteins with 3,5-difluorotyrosine have shown minimal structural changes.[11] It is recommended to choose incorporation sites on the protein surface or in flexible regions to minimize potential structural perturbations.

Q4: What is the best expression system for proteins containing 3-Fluoro-5-bromotyrosine?

E. coli remains the most common and cost-effective system for UAA incorporation. Strains like BL21(DE3) are frequently used. For more complex proteins requiring post-translational modifications, mammalian cell lines (e.g., HEK293T) can be used, though optimization of the orthogonal system for eukaryotes is often more challenging.[12] Cell-free protein synthesis systems are also an excellent option as they offer greater control over the reaction components and can mitigate issues of cellular toxicity and UAA transport.[13]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during 3-Fluoro-5-bromotyrosine incorporation experiments.

Issue 1: Low or No Full-Length Protein Yield

This is the most frequent issue and can stem from several factors. The following workflow will help you diagnose the problem.

// Solutions Solution_Expression [label="Troubleshoot general\nprotein expression\n(promoter, inducer, temp.)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_aaRS [label="Re-evolve or screen\naaRS library for\nhigher activity.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_tRNA [label="Optimize tRNA promoter\nor use evolved tRNA variants.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Toxicity [label="Lower 3F5BrY concentration\nor switch to a cell-free system.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Codon [label="Mutate nucleotides\nflanking the amber codon.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Check_Expression -> Solution_Expression [label="No truncated protein"]; Check_aaRS -> Solution_aaRS [label="Low aaRS activity"]; Check_tRNA -> Solution_tRNA [label="Low tRNA levels/activity"]; Check_Toxicity -> Solution_Toxicity [label="Toxicity observed"]; Check_Codon -> Solution_Codon [label="Suboptimal codon context"]; } .dot Caption: Troubleshooting workflow for low protein yield.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution
No protein expression (truncated or full-length) General expression issue unrelated to UAA incorporation.Confirm the expression of your protein without the UAA and orthogonal machinery. Optimize standard expression parameters like IPTG concentration, induction temperature, and media.
Truncated protein is expressed, but no full-length product Inefficient amber codon suppression.This points to a problem with the orthogonal pair. Proceed to troubleshoot the aaRS and tRNA.
Inefficient aaRS The evolved synthetase may have low catalytic activity for 3F5BrY. Perform further rounds of directed evolution or screen more clones from your library. Use both positive and negative selection to ensure specificity.[2][14]
Low tRNA levels or activity The orthogonal tRNA may be poorly expressed or not function well with the E. coli translational machinery. Use a stronger promoter for the tRNA or use an evolved tRNA variant with improved performance in E. coli.[15][16]
Toxicity of 3F5BrY The concentration of 3F5BrY in the media may be toxic to the cells, inhibiting protein synthesis. Perform a dose-response experiment to determine the optimal, non-toxic concentration of 3F5BrY. Consider switching to a cell-free expression system.
Suboptimal Codon Context The nucleotides surrounding the amber (TAG) codon can influence suppression efficiency.[17] If possible, mutate the codon immediately following the TAG codon and test for improved expression.
Full-length protein is produced, but at very low levels Combination of the above factors, or inefficient transport of 3F5BrY into the cell.Systematically optimize each component: aaRS, tRNA, 3F5BrY concentration. Ensure the cells are healthy and growing well before induction. For cellular systems, consider that uptake of the UAA might be a limiting factor.
Issue 2: Confirming Incorporation of 3-Fluoro-5-bromotyrosine

Western blotting can indicate the presence of a full-length protein, but it does not confirm the identity of the incorporated amino acid. Mass spectrometry is the gold standard for verification.

VerificationWorkflow Start Purified Full-Length Protein Intact_MS Intact Protein Mass Spectrometry Start->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin) Intact_MS->Digestion Mass matches expected (Tyr -> 3F5BrY) LC_MSMS LC-MS/MS Analysis of Peptides Digestion->LC_MSMS Analysis Data Analysis: - Identify peptide with UAA - Confirm mass shift - Analyze fragmentation pattern LC_MSMS->Analysis Confirmation Incorporation Confirmed Analysis->Confirmation

Expected Mass Shift:

The replacement of a tyrosine residue with 3-Fluoro-5-bromotyrosine results in a specific mass increase.

Amino Acid Monoisotopic Mass (Da)
Tyrosine (C₉H₁₁NO₃)181.0739
3-Fluoro-5-bromotyrosine (C₉H₉BrFNO₃)276.9797
Mass Difference +95.9058

Troubleshooting Mass Spectrometry Analysis:

Problem Potential Cause Recommended Solution
No mass shift observed in the full-length protein Incorporation failed. Natural amino acid was incorporated at the amber codon site.Review your expression conditions and the specificity of your evolved aaRS. A "leaky" system where a natural aaRS charges the orthogonal tRNA can cause this.
Peptide containing the UAA is not detected in LC-MS/MS The peptide may not ionize well, or it may be lost during sample preparation.Use a different protease to generate a different set of peptides. Optimize your LC gradient and MS parameters.
Ambiguous fragmentation (MS/MS) data The fragmentation pattern of the UAA-containing peptide may be complex.Manually inspect the MS/MS spectra for the expected mass shift in the y- and b-ions flanking the UAA insertion site. The loss of bromine is a potential characteristic fragmentation pattern to look for.
Issue 3: Cellular Toxicity

If you observe poor cell growth or lysis after the addition of 3-Fluoro-5-bromotyrosine, you may be facing a cytotoxicity issue.

Cytotoxicity Assessment Protocol:

  • Cell Viability Assay: Grow your expression host in the presence of varying concentrations of 3F5BrY (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM).

  • Monitor Growth: Measure the optical density (OD₆₀₀) of the cultures over time.

  • Determine IC₅₀: Plot cell viability against the concentration of 3F5BrY to determine the concentration that inhibits 50% of growth (IC₅₀).

  • Optimize Expression: Use a concentration of 3F5BrY well below the IC₅₀ for your protein expression experiments.

Studies on other bromotyrosine derivatives have shown cytotoxicity in the low micromolar range in some cell lines.[8] It is essential to perform this validation for your specific system.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Protocol for Protein Expression with 3F5BrY in E. coli

This protocol assumes you have a plasmid system encoding your gene of interest with an in-frame amber (TAG) codon and a separate compatible plasmid encoding the evolved aaRS and orthogonal tRNA.

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with both plasmids. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of 2xYT media with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • UAA Addition: Add 3-Fluoro-5-bromotyrosine to a final concentration of 1 mM (or your pre-determined optimal concentration).

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Purification and Analysis: Resuspend the cell pellet in lysis buffer and proceed with your standard protein purification protocol, followed by analysis via SDS-PAGE and mass spectrometry.

Protocol 2: Directed Evolution of an aaRS for 3-Fluoro-5-bromotyrosine

Evolving a specific and efficient aaRS is a critical step. This protocol outlines a general strategy using a positive and negative selection scheme in E. coli.

DirectedEvolution Start Create aaRS Mutant Library (e.g., error-prone PCR of TyrRS) Positive_Selection Positive Selection: - Transform library into selection strain - Plate on media with 3F5BrY and chloramphenicol Start->Positive_Selection Negative_Selection Negative Selection: - Pool surviving colonies - Plate on media with toxic UAA analog (e.g., p-chloro-Phe) and no 3F5BrY Positive_Selection->Negative_Selection Surviving colonies Screening Screening: - Isolate individual clones - Express a reporter protein (e.g., GFP) - Measure fluorescence in presence/absence of 3F5BrY Negative_Selection->Screening Surviving colonies Best_Clone Select Best Clone: High activity with 3F5BrY, low activity without. Screening->Best_Clone

  • Library Creation: Generate a library of mutant aaRS genes. Start with a known promiscuous TyrRS or PylRS and introduce mutations in the active site using techniques like error-prone PCR or site-directed mutagenesis at key residues.

  • Positive Selection: Transform the aaRS library into an E. coli strain containing a reporter gene with an amber codon at a permissive site (e.g., chloramphenicol acetyltransferase, CAT). Plate the cells on media containing 3F5BrY and a high concentration of chloramphenicol. Only cells with an active aaRS that can incorporate 3F5BrY will survive.

  • Negative Selection: Pool the surviving colonies from the positive selection. To eliminate synthetases that are active with natural amino acids, perform a negative selection. Use a reporter gene that is toxic upon expression (e.g., barnase) with an amber codon. Plate the cells on media lacking 3F5BrY. Clones with synthetases that incorporate a natural amino acid will be killed.

  • Screening: Isolate individual clones that have passed both selections. Screen for both activity and specificity by expressing a fluorescent reporter protein (e.g., GFP with an amber codon) in the presence and absence of 3F5BrY. Select clones that show high fluorescence only when 3F5BrY is present in the media.

  • Validation: Sequence the best-performing aaRS variants and validate their efficiency by incorporating 3F5BrY into your protein of interest and quantifying the yield.

References

  • Halogenated compounds derived from L-tyrosine did not have significant cytotoxic effects on Vero-E6 cells. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4810-4815.
  • Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A versatile platform for single- and multiple-unnatural amino acid mutagenesis in E. coli. Biochemistry, 52(10), 1828-1837.
  • Wang, F., Robbins, J. B., Guo, J., Shen, W., & Schultz, P. G. (2010). Evolution of an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the genetic incorporation of p-benzoyl-L-phenylalanine in Saccharomyces cerevisiae. Journal of the American Chemical Society, 132(4), 1194-1195.
  • Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current opinion in chemical biology, 6(6), 809-815.
  • Wu, Z., Liu, X., & Li, Y. (2014). The effect of fluorination on protein folding and stability. Journal of Fluorine Chemistry, 167, 94-100.
  • Matsumoto, R., Watanabe, T., Hohsaka, T., & Kanamori, T. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. Retrieved March 31, 2026, from [Link]

  • Neumann, H., Wang, K., Davis, L., Garcia-Alai, M., & Chin, J. W. (2010). Encoding multiple unnatural amino acids via evolution of a quadruplet-decoding ribosome.
  • Bryson, D. I., Fan, C., Guo, L. T., Miller, C., Söll, D., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature chemical biology, 13(12), 1253-1260.
  • Harvard University. (n.d.). Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. Office of Technology Development. Retrieved March 31, 2026, from [Link]

  • Tammela, P., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 19(7), 400.
  • Furuhata, Y., Rix, G., Van Deventer, J. A., & Liu, C. C. (2024).
  • Minnihan, E. C., Young, D. D., Schultz, P. G., & Stubbe, J. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. Journal of the American Chemical Society, 133(40), 15942-15945.
  • (2018). Continuous directed evolution of aminoacyl-tRNA synthetases. Harvard DASH.
  • Furuhata, Y., Rix, G., Van Deventer, J. A., & Liu, C. C. (n.d.). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. Retrieved March 31, 2026, from [Link]

  • Tommos, C., et al. (2013). The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Biochemistry, 52(49), 8918-8926.
  • Wloka, C., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization.
  • Kumar, N., & Kumar, D. (2019).
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 1295, 3-26.
  • (n.d.). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. Retrieved March 31, 2026, from [Link]

  • Santoro, S. W., Wang, L., Herberich, B., King, D. S., & Schultz, P. G. (2002). An efficient system for the evolution of aminoacyl-tRNA synthetase specificity.
  • Zhang, D., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 119.
  • Brown, A., & Chin, J. W. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 63(1), 133-145.
  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS, 98(26), 14813-14818.
  • Francklyn, C., & Perona, J. J. (2018). Aminoacyl-tRNA synthetases. Cold Spring Harbor perspectives in biology, 10(12), a032822.
  • Jimbow, K., et al. (1999). Sulfur containing tyrosine analogs can cause selective melanocytotoxicity involving tyrosinase-mediated apoptosis. The Journal of investigative dermatology. Symposium proceedings, 4(1), 43-49.
  • Deshmukh, V., & Jha, S. (2021). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology, 9, 731495.
  • Chen, Y. R., et al. (2023). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society.
  • (2011).
  • Xie, S., et al. (2023). Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development. Annual review of microbiology, 77, 111-129.
  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved March 31, 2026, from [Link]

  • (n.d.). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Retrieved March 31, 2026, from [Link]

  • Chen, Y. H., et al. (2024). Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. International Journal of Molecular Sciences, 25(2), 1145.
  • Minnihan, E. C., Young, D. D., Schultz, P. G., & Stubbe, J. (n.d.). Incorporation of Fluorotyrosines into Ribonucleotide Reductase Using an Evolved, Polyspecific Aminoacyl. MIT Open Access Articles.
  • Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin.
  • Tommos, C., et al. (2013). Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer. Biochemistry, 52(49), 8918-8926.
  • Rogers, J. M., & Suga, H. (2015). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro.
  • Konieczny, P., & Libik-Konieczny, M. (2021). Toxicity of meta-Tyrosine. International Journal of Molecular Sciences, 22(24), 13531.
  • Wright, J. T., et al. (1995). Protein characterization of fluorosed human enamel. Journal of dental research, 74(1), 22-27.
  • Salwiczek, M., et al. (2012). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Chemical Society reviews, 41(6), 2135-2171.

Sources

Troubleshooting

Part 1: Scientific Grounding &amp; Causality (The "Why" Behind the Workflow)

Welcome to the Technical Support Center for Non-Canonical Amino Acid (ncAA) Protein Engineering. This resource is specifically engineered for researchers, structural biologists, and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Non-Canonical Amino Acid (ncAA) Protein Engineering. This resource is specifically engineered for researchers, structural biologists, and drug development professionals working with proteins labeled via amber suppression with the unnatural amino acid 3-Fluoro-5-bromotyrosine (FBrY) .

As a Senior Application Scientist, I frequently observe a critical methodological error in the field: researchers often treat halogen-labeled protein variants identically to their wild-type counterparts. The incorporation of FBrY fundamentally alters the electrostatic and hydrophobic landscape of your target protein. This guide synthesizes field-proven troubleshooting strategies with the physicochemical causality behind them to ensure your purification workflows are robust, high-yielding, and self-validating.

The strategic incorporation of halogen atoms into the tyrosine scaffold yields non-proteinogenic amino acids with unique electronic and steric properties[1]. To troubleshoot purification, you must first understand the two primary biophysical shifts induced by FBrY:

  • The pKa Shift (Electrostatic Alteration): Natural tyrosine features a phenolic hydroxyl group with a pKa of approximately 10.0[2]. Mono-halogenation lowers this value significantly (e.g., 3-fluorotyrosine pKa ~8.5–9.0[3]; 3-chlorotyrosine pKa ~8.3[2]). The dual electron-withdrawing effect of both fluorine and bromine in FBrY drastically depresses the pKa to an estimated 7.0–7.5 . Consequently, at a physiological pH of 7.4, the FBrY hydroxyl group is partially deprotonated into a phenolate anion. This introduces a localized negative charge that fundamentally alters the protein's isoelectric point (pI) and its binding kinetics on Ion Exchange (IEX) resins.

  • Steric Bulk and Hydrophobicity: While fluorine is small and highly electronegative, bromine is a large, polarizable, and highly hydrophobic atom. If the FBrY residue is surface-exposed, this bulky hydrophobic patch acts as a nucleation site for intermolecular hydrophobic collapse, leading to rapid aggregation or non-specific binding to chromatography matrices.

Part 2: Troubleshooting Guides & FAQs

Q1: My FBrY-labeled protein is precipitating during cell lysis or dialysis. How do I prevent this? Root Cause: The bulky, hydrophobic bromine atom exposed on the protein surface promotes intermolecular hydrophobic interactions, leading to aggregation. Solution: Increase the ionic strength and introduce mild chaotropes or detergents to shield the hydrophobic patches. Supplement your lysis and dialysis buffers with 10–20% glycerol and a non-ionic detergent like 0.1% NP-40 or Tween-20. Ensure mechanical lysis (e.g., sonication) is performed strictly on ice; thermal unfolding will expose internal hydrophobic cores and exacerbate FBrY-driven precipitation.

Q2: I am losing my target protein during the wash steps of IMAC (Ni-NTA) purification. Why? Root Cause: If the FBrY residue is located near your polyhistidine tag, the altered local pKa and steric hindrance of the halogens can disrupt the coordination geometry between the histidine residues and the immobilized nickel ions. Solution: Lower the stringency of your wash buffer. Reduce the imidazole concentration in the wash step from the standard 20–30 mM down to 1–5 mM[4]. Additionally, maintain a high salt concentration (300–500 mM NaCl) in the buffer to suppress non-specific electrostatic repulsion caused by the deprotonated phenolate anion of FBrY.

Q3: My protein elutes at the wrong conductivity during Anion Exchange Chromatography (AEX). Is the resin degraded? Root Cause: The resin is likely fine; the issue is the pKa shift. Because FBrY has a pKa of ~7.2, it carries a partial negative charge at pH 7.4, unlike wild-type tyrosine which remains neutral. This increases the overall negative charge of the protein, causing it to bind much more tightly to AEX resins (e.g., Q Sepharose). Solution: Recalculate the theoretical pI of your protein assuming the FBrY residue is negatively charged at pH > 7.2. To restore wild-type-like binding kinetics, run your AEX at a slightly lower pH (e.g., pH 6.5–6.8) to ensure the FBrY hydroxyl remains protonated and neutral.

Q4: Mass spectrometry shows a mass corresponding to wild-type tyrosine or 3-fluorotyrosine instead of FBrY. Is my amber suppression failing? Root Cause: While incomplete incorporation by the mutant aminoacyl-tRNA synthetase is possible, another major culprit in mammalian or certain engineered hosts is enzymatic dehalogenation. Enzymes such as iodotyrosine deiodinase (IYD) are known to promiscuously dehalogenate 3-bromotyrosine and 3-chlorotyrosine[5]. Solution: If expressing in mammalian cells, consider using IYD knockout lines or adding broad-spectrum dehalogenase inhibitors. In E. coli, ensure rapid processing at 4°C and supplement lysis buffers with comprehensive protease and enzymatic inhibitor cocktails.

Part 3: Quantitative Data Presentation

To aid in your buffer design, use the following table to compare the physicochemical properties of natural tyrosine against its halogenated derivatives.

Amino AcidPhenolic pKaExpected Charge State at pH 7.4Relative HydrophobicityPrimary Chromatography Challenge
Tyrosine (WT) ~10.0Neutral (Protonated)BaselineNone (Standard protocols apply)
3-Fluorotyrosine ~8.5 - 9.0Predominantly NeutralSlightly IncreasedMinor retention shifts in Reverse Phase (RPC)
3-Bromotyrosine ~8.2Predominantly NeutralHighly IncreasedHydrophobic aggregation; HIC retention shift
3-Fluoro-5-bromotyrosine ~7.0 - 7.5 Partially Negative (Deprotonated) Highly Increased AEX tight binding; Aggregation during dialysis

Part 4: Self-Validating Experimental Protocol

Optimized IMAC and SEC Purification for FBrY-Labeled Proteins This protocol incorporates built-in validation gates to ensure the physical integrity of the halogenated protein at each step.

Step 1: Cell Lysis & Clarification

  • Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 500 mM NaCl, 10% Glycerol, 0.1% NP-40, 5 mM Imidazole, pH 7.5) supplemented with EDTA-free protease inhibitors.

  • Sonicate on ice (3s ON, 7s OFF) for 5 minutes total process time to prevent thermal aggregation.

  • Centrifuge at 18,000 x g for 30 minutes at 4°C.

  • Validation Gate 1: Run an SDS-PAGE gel of both the pellet (insoluble) and supernatant (soluble) fractions. If >50% of the target protein is in the pellet, increase glycerol to 20% in the next iteration to counteract bromine-induced hydrophobic collapse.

Step 2: IMAC Capture (Ni-NTA)

  • Filter the clarified supernatant through a 0.22 µm membrane and load onto a pre-equilibrated Ni-NTA column at a slow flow rate (0.5 mL/min) to maximize binding kinetics[6].

  • Wash with 10 column volumes (CV) of Wash Buffer (50 mM NaH₂PO₄, 500 mM NaCl, 10 mM Imidazole, pH 7.5). Note the low imidazole concentration to prevent premature elution of sterically hindered tags.

  • Elute with 5 CV of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 7.5).

  • Validation Gate 2: Measure the A280/A260 ratio of the eluate. A ratio < 1.5 indicates nucleic acid co-purification, often exacerbated by the altered charge state of FBrY. If observed, add a 1M NaCl wash step prior to elution.

Step 3: Size Exclusion Chromatography (SEC) Polishing

  • Concentrate the IMAC eluate to ≤ 5 mg/mL. Do not over-concentrate, as FBrY proteins are highly prone to concentration-dependent aggregation.

  • Inject onto a Superdex 75 or 200 column equilibrated in SEC Buffer (50 mM HEPES, 150 mM NaCl, 5% Glycerol, pH 6.8 ). Note: The pH is deliberately dropped to 6.8 to protonate the FBrY hydroxyl group, stabilizing the protein.

  • Validation Gate 3 (Final): Collect the monodisperse peak and immediately perform Intact Mass Spectrometry (LC-MS). Verify the exact mass shift (+96.9 Da relative to WT, accounting for F and Br addition minus H) to confirm successful incorporation and the absence of enzymatic dehalogenation[5].

Part 5: Purification Decision Matrix

PurificationWorkflow Lysis 1. Cell Lysis & Clarification (Include Protease Inhibitors) AggDecision Target Protein Aggregating? Lysis->AggDecision RescueAgg Rescue: Add 10-20% Glycerol & 0.1% Non-ionic Detergent AggDecision->RescueAgg Yes (Hydrophobic Br) IMAC 2. IMAC (Ni-NTA) Capture Wash: 500 mM NaCl, 5-10 mM Imidazole AggDecision->IMAC No RescueAgg->IMAC IEXDecision IEX Required? IMAC->IEXDecision IEX 3. Ion Exchange (IEX) Adjust pH to 6.8 (FBrY pKa ~7.2) IEXDecision->IEX Yes SEC 4. SEC (Size Exclusion) Buffer: pH 6.5-6.8 to protonate FBrY IEXDecision->SEC No IEX->SEC Pure Purified FBrY-Protein (Validate via LC-MS) SEC->Pure

Workflow and troubleshooting logic for the purification of 3-Fluoro-5-bromotyrosine labeled proteins.

References

  • Yu, Y., et al. "Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs". Journal of the American Chemical Society, ACS Publications.[Link]

  • Pal, P. P. "EXPANDING THE CODED REPERTOIRE WITH FLUORINATED AMINO ACIDS". Technical University of Munich (mediaTUM).[Link]

  • Rokita, S. E., et al. "Efficient Use and Recycling of the Micronutrient Iodide in Mammals". Biochimie, PMC - NIH.[Link]

Sources

Optimization

3-Fluoro-5-bromotyrosine storage and handling conditions

Welcome to the technical support guide for 3-Fluoro-5-bromotyrosine. As Senior Application Scientists, we have compiled this resource to provide you with comprehensive guidance on the proper storage, handling, and troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Fluoro-5-bromotyrosine. As Senior Application Scientists, we have compiled this resource to provide you with comprehensive guidance on the proper storage, handling, and troubleshooting for this compound in your research. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this specialized amino acid.

I. Core Principles: Storage and Handling

Proper storage and handling are critical for preserving the chemical integrity of 3-Fluoro-5-bromotyrosine. This compound's unique halogenated structure makes it susceptible to degradation if not stored under optimal conditions.

Recommended Storage Protocol

Upon receipt, and for long-term storage, 3-Fluoro-5-bromotyrosine solid should be stored at -20°C in a tightly sealed amber vial under an inert atmosphere such as argon . This is crucial for preventing photodegradation and oxidation, which can compromise the compound's purity. For short-term storage, 4°C is acceptable for up to two years, while -20°C is recommended for up to three years.

ConditionSolid FormIn Solvent
Long-Term Storage -20°C for up to 3 years-80°C for up to 6 months
Short-Term Storage 4°C for up to 2 years-20°C for up to 1 month
Atmosphere Inert gas (e.g., Argon)[1]Inert gas (e.g., Argon)
Light Protection Amber vial or protect from light[1]Amber vial or protect from light
Safe Handling Workflow

Adherence to a strict handling protocol is essential not only for the integrity of the compound but also for laboratory safety. 3-Fluoro-5-bromotyrosine is an irritant and should be handled with care.

cluster_prep Preparation cluster_handling Compound Handling cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_env Work in a Ventilated Area (Fume Hood or Ventilated Enclosure) handle_receive Receive and Inspect Shipment (Check for seal integrity) prep_env->handle_receive handle_equilibrate Equilibrate to Room Temperature (Before opening to prevent condensation) handle_receive->handle_equilibrate handle_weigh Weigh the Required Amount (Under inert atmosphere if possible) handle_equilibrate->handle_weigh handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF, or aqueous base) handle_weigh->handle_dissolve storage_aliquot Aliquot Stock Solution (To avoid multiple freeze-thaw cycles) handle_dissolve->storage_aliquot storage_store Store Aliquots at -80°C (In amber, tightly sealed vials) storage_aliquot->storage_store

Recommended Workflow for Handling 3-Fluoro-5-bromotyrosine.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 3-Fluoro-5-bromotyrosine?

A: 3-Fluoro-5-bromotyrosine is classified as a skin and eye irritant. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All handling of the solid and concentrated solutions should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.

Q2: How should I prepare stock solutions of 3-Fluoro-5-bromotyrosine?

A: The solubility of 3-Fluoro-5-bromotyrosine can be challenging in neutral aqueous buffers. For stock solutions, organic solvents such as DMSO or DMF are recommended. If an aqueous stock is required, initial dissolution in a small amount of acid (e.g., HCl) or base (e.g., NaOH) followed by dilution with the desired buffer can be effective. Always use high-purity solvents.

Q3: Are there any known chemical incompatibilities?

A: Yes, it is advisable to avoid phosphate buffers, as there can be a risk of halogen exchange with the bromine atom.[1] Buffers such as Tris-HCl are a more compatible choice.[1] Additionally, avoid strong oxidizing agents and exposure to moisture, as these can lead to degradation.[3]

Q4: How can I monitor the stability of my 3-Fluoro-5-bromotyrosine samples?

A: For rigorous quality control, monthly checks of your stock solutions using High-Performance Liquid Chromatography (HPLC) are recommended.[1] This will allow you to detect any potential decomposition products, such as debrominated derivatives, ensuring the integrity of your experiments.[1]

III. Troubleshooting Guide

Even with the best practices, experimental challenges can arise. This section addresses specific issues you might encounter.

Problem 1: The solid compound has a yellowish or brownish tint upon receipt or after storage.

  • Plausible Cause: This discoloration may indicate oxidation or degradation of the compound. This can be caused by improper storage conditions, such as exposure to air, light, or moisture.

  • Recommended Solution:

    • Do not use the compound in a critical experiment. The purity is questionable.

    • Verify the storage conditions. Ensure the vial was tightly sealed, stored at the correct temperature, and protected from light.

    • Perform a quality control check. If possible, analyze a small sample by HPLC or mass spectrometry to assess its purity and compare it to the certificate of analysis.

    • Contact the supplier. If the compound was discolored upon receipt, notify the supplier immediately.

Problem 2: The compound is difficult to dissolve in my aqueous buffer.

  • Plausible Cause: 3-Fluoro-5-bromotyrosine, like many amino acids, has limited solubility in neutral aqueous solutions. The pH of the solution is a critical factor.

  • Recommended Solution:

    • Adjust the pH. The compound's solubility will increase in acidic (pH < 2) or basic (pH > 9) conditions. You can prepare a concentrated stock solution in a dilute acid or base and then buffer it to your final experimental pH.

    • Use a co-solvent. If your experimental design allows, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer can be an effective strategy. Be mindful of the final solvent concentration in your experiment.

Problem 3: I am observing inconsistent results in my cell-based or enzymatic assays.

  • Plausible Cause: Inconsistent results can stem from the degradation of the 3-Fluoro-5-bromotyrosine in your working solutions. Repeated freeze-thaw cycles of stock solutions or prolonged storage of diluted working solutions can lead to decomposition.

  • Recommended Solution:

    • Aliquot your stock solutions. Upon preparation, divide your stock solution into single-use aliquots to minimize freeze-thaw cycles.[4]

    • Prepare fresh working solutions. For every experiment, prepare a fresh dilution of your stock solution immediately before use. Do not store diluted solutions for extended periods.

    • Monitor solution stability. If you suspect instability in your experimental buffer, you can perform a time-course study using HPLC to determine the compound's stability under your specific assay conditions.

References
  • Benchchem. (n.d.). 3-Fluoro-5-bromotyrosine.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET.
  • ChemicalBook. (2026, March 20). 3,5-Difluoro-L-tyrosine - Safety Data Sheet.
  • Angene Chemical. (2024, March 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, August 21). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 5 - SAFETY DATA SHEET.
  • TargetMol. (n.d.). Safety Data Sheet.

Sources

Troubleshooting

overcoming low incorporation efficiency of unnatural amino acids

Welcome to the GCE Technical Support Center. The site-specific incorporation of unnatural amino acids (UAAs)—also referred to as non-canonical amino acids (ncAAs)—via orthogonal translation systems (OTS) is a transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the GCE Technical Support Center. The site-specific incorporation of unnatural amino acids (UAAs)—also referred to as non-canonical amino acids (ncAAs)—via orthogonal translation systems (OTS) is a transformative technology for drug development and synthetic biology[1]. However, researchers frequently encounter bottlenecks such as low protein yields, truncated products, and host cell toxicity[2].

This guide is designed by application scientists to help you troubleshoot and overcome low incorporation efficiency through mechanistically grounded interventions.

Part 1: Quantitative Diagnostic Matrix

Before altering your experimental workflow, consult the table below to identify the most appropriate optimization strategy for your specific host system and efficiency bottleneck.

Optimization StrategyHost SystemTarget ComponentCausality / Mechanism of ActionTypical Efficiency Gain
RF1 Deletion / Knockout E. coliRelease Factor 1 (RF1)Eliminates competition at the UAG (amber) codon, preventing premature termination.Enables multi-site incorporation; near 100% suppression efficiency[3].
eRF1 Engineering (e.g., E55D) MammalianEukaryotic Release Factor 1Reduces eRF1 affinity for UAG without increasing readthrough of UAA/UGA stop codons.17- to 20-fold increase in yield at a single site[4].
EF-Tu Evolution E. coliElongation Factor TuEnhances the thermodynamic binding and ribosomal delivery of bulky or negatively charged UAAs.2- to 4-fold increase in full-length protein yield[5].
NMD-Deficient Strains Yeast (S. cerevisiae)UPF1/2/3 GenesPrevents Nonsense-Mediated mRNA Decay (NMD) triggered by premature stop codons.Rescues yield from microgram to milligram quantities per liter[6].

Part 2: Troubleshooting Guides & FAQs

Q1: My UAA-protein yield is extremely low, and I observe massive host cell toxicity upon inducing the orthogonal translation system (OTS). What is happening?

The Causality: Toxicity is rarely caused by the UAA itself; rather, it arises from an expression imbalance between the orthogonal aminoacyl-tRNA synthetase (o-aaRS) and the orthogonal tRNA (o-tRNA). High-level expression of o-aaRS, particularly when o-tRNA levels are limiting, causes the synthetase to misaminoacylate endogenous host tRNAs with the UAA. This redirects cellular energy resources and drastically reduces global host proteome fidelity, leading to growth arrest[2]. The Solution:

  • Tune Plasmid Copy Numbers: Move the o-aaRS to a low-copy plasmid (e.g., p15A origin) and the o-tRNA to a high-copy plasmid (e.g., ColE1 origin).

  • Promoter Engineering: In mammalian cells, tRNA levels are often the limiting factor. Ensure your o-tRNA is driven by a robust internal RNA Polymerase III promoter (e.g., U6 or H1) to maximize transcript abundance[4].

Q2: I am getting a high overall protein yield, but Western blot analysis shows it is almost entirely truncated at the amber (UAG) codon site. How do I fix this?

The Causality: The UAG codon natively functions as a translation termination signal. Your charged o-tRNA is competing directly with Release Factor 1 (RF1 in E. coli) or eukaryotic Release Factor 1 (eRF1 in mammalian cells) for the ribosomal A-site. If the release factor binds the A-site faster than the o-tRNA, translation terminates prematurely, yielding a truncated peptide[3]. The Solution:

  • For E. coli: Utilize an RF1-knockout strain. Strains like JX33 or genomically recoded organisms (GROs like C321.ΔA) have the prfA gene (encoding RF1) deleted and native UAG codons reassigned, completely eliminating termination competition[3].

  • For Mammalian Cells: Co-express an engineered eRF1 mutant (such as the E55D variant). This mutant substantially decreases termination at the UAG codon while maintaining normal termination at UAA and UGA codons, allowing up to 43% yield recovery for multi-site incorporation[4].

Q3: I have knocked out RF1 and optimized my OTS expression, but my incorporation efficiency for a large, bulky UAA (e.g., p-azido-phenylalanine) is still poor. Why?

The Causality: Once the o-tRNA is charged by the o-aaRS, it must be delivered to the ribosome by Elongation Factor Tu (EF-Tu). The thermodynamic interactions within the EF-Tu amino acid-binding pocket are finely tuned by evolution to accept the 20 canonical amino acids. EF-Tu often rejects bulky, rigid, or negatively charged UAAs, creating a severe bottleneck during the elongation phase[5]. The Solution: Employ an evolved EF-Tu variant (e.g., EF-Tu-pAzF or EF-pSer). Co-expressing an engineered EF-Tu alongside your OTS enhances the binding affinity for the specific UAA-tRNA complex, ensuring efficient delivery to the ribosomal A-site[5].

Q4: My amber suppression works perfectly in E. coli, but when I move the exact same UAG-containing gene to a yeast expression system, the yield drops to nearly zero.

The Causality: Eukaryotes possess a stringent mRNA quality control mechanism known as Nonsense-Mediated mRNA Decay (NMD). The translation machinery interprets your engineered in-frame UAG codon as a premature stop codon. This triggers the rapid degradation of the target mRNA transcript before the OTS has a chance to incorporate the UAA[6]. The Solution: Utilize an NMD-deficient yeast strain (e.g., upf1Δ). Deleting the UPF genes stabilizes the premature stop codon-containing mRNA, providing the orthogonal translation machinery ample time to suppress the amber codon[6].

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition at the ribosomal A-site during UAA incorporation, and how targeted interventions (RF1 knockout and EF-Tu optimization) shift the kinetic balance toward full-length protein synthesis.

UAA_Incorporation Ribosome Ribosome at UAG (Amber Codon) RF1 Release Factor 1 (RF1) Binding Ribosome->RF1 Competition (Native Pathway) OTS Orthogonal tRNA + UAA Delivery by EF-Tu Ribosome->OTS Competition (Engineered Pathway) Truncated Translation Termination (Truncated Protein) RF1->Truncated FullLength UAA Incorporation (Full-Length Protein) OTS->FullLength Intervention1 RF1 Knockout / eRF1 Mutant (Blocks Termination) Intervention1->RF1 Inhibits Intervention2 EF-Tu & OTS Optimization (Enhances Delivery) Intervention2->OTS Promotes

Kinetic competition at the UAG codon: Interventions shifting translation toward UAA incorporation.

Part 4: Standard Operating Procedure (SOP)

Workflow: Optimized UAA Incorporation via Plasmid Tuning and RF1 Deletion in E. coli

Phase 1: Strain and Plasmid Preparation

  • Select Host Strain: Obtain an RF1-deficient E. coli strain (e.g., JX33 or C321.ΔA) to eliminate UAG termination competition[3].

  • Construct OTS Plasmids:

    • Clone the target gene with the in-frame UAG mutation into an expression vector (e.g., pET series, T7 promoter).

    • Clone the orthogonal aaRS into a low-copy vector (e.g., pACYC) to prevent host toxicity[2].

    • Clone the orthogonal tRNA into a high-copy expression cassette (or use a multi-copy tRNA array) to ensure tRNA abundance is not the rate-limiting step.

Phase 2: Culture and UAA Induction 3. Inoculation: Co-transform the plasmids into the host strain. Inoculate a primary culture in 2xYT or Terrific Broth (TB) containing appropriate antibiotics. Grow overnight at 37°C. 4. Subculture & UAA Addition: Dilute the overnight culture 1:100 into fresh media. Once the culture reaches an OD600 of 0.4, add the target UAA (dissolved in NaOH or DMSO, depending on solubility) to a final concentration of 1–2 mM.

  • Critical Step: Always include a negative control culture (no UAA added) to assess the fidelity of the system and check for background misincorporation.
  • Induction: Allow the cells to uptake the UAA for 30 minutes. Induce protein expression by adding IPTG (0.5–1.0 mM) or Arabinose (depending on the promoter).
  • Expression: Shift the incubation temperature to 25°C or 30°C for 12–16 hours. Lower temperatures improve the folding kinetics of the UAA-containing protein.

Phase 3: Harvest and Validation 7. Lysis & Purification: Harvest cells by centrifugation. Lyse via sonication and purify the target protein using standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins). 8. Validation: Verify full-length incorporation via SDS-PAGE and Western Blotting. Confirm the exact mass and precise incorporation of the UAA using Intact Mass Spectrometry (ESI-TOF).

Sources

Reference Data & Comparative Studies

Validation

3-Fluoro-5-bromotyrosine vs 3,5-Dibromotyrosine: A Comprehensive Guide for Protein Studies

As a Senior Application Scientist, I frequently consult with research teams facing a critical decision in protein engineering and oxidative stress profiling: selecting the optimal halogenated tyrosine derivative. Halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams facing a critical decision in protein engineering and oxidative stress profiling: selecting the optimal halogenated tyrosine derivative. Halogenation profoundly alters the physicochemical landscape of tyrosine—modulating the pKa of its phenolic hydroxyl group, increasing steric bulk, and introducing unique spectroscopic handles.

In this guide, we will objectively compare two highly specialized unnatural amino acids: 3,5-dibromotyrosine (DBT) and 3-fluoro-5-bromotyrosine (FBrY) . While DBT is primarily recognized as a critical in vivo biomarker for eosinophil-driven oxidative stress [1], FBrY is an engineered marvel designed for advanced structural biology, offering a dual-action probe for both ¹⁹F-NMR and X-ray crystallography [2]. By understanding the causality behind their chemical behaviors, researchers can deploy these molecules to extract maximum data from their protein systems.

Physicochemical Comparison & Mechanistic Causality

To understand how these two molecules perform in protein studies, we must first analyze the quantitative differences in their physical chemistry.

Native tyrosine has a pKa of ~9.8, meaning it is fully protonated and neutral at physiological pH. When we add two bromine atoms to create 3,5-dibromotyrosine , the strong electron-withdrawing effect drops the pKa to ~7.2 [3]. Consequently, DBT exists largely as a negatively charged phenolate at pH 7.4. However, bromine is a massive, highly polarizable atom. Substituting two native hydrogens with bromines introduces severe steric bulk, which can catastrophically disrupt tightly packed hydrophobic protein cores.

3-Fluoro-5-bromotyrosine was synthesized to solve this exact steric dilemma. Fluorine is highly electronegative but sterically similar to hydrogen (van der Waals radius of 1.47 Å vs 1.20 Å for H). By pairing one fluorine with one bromine, FBrY achieves an intermediate pKa (~7.5) while minimizing steric clashes. Furthermore, this mixed di-halogenation provides two distinct biophysical handles: the fluorine acts as a highly sensitive, background-free ¹⁹F-NMR probe, while the bromine provides sufficient anomalous scattering for X-ray crystallographic phasing.

Quantitative Data Summary
Property / FeatureNative L-Tyrosine3,5-Dibromotyrosine (DBT)3-Fluoro-5-bromotyrosine (FBrY)
Phenolic pKa ~9.87.1 – 7.2~7.5 (Intermediate)
Steric Perturbation BaselineHigh (+2 bulky Br atoms)Moderate (+1 F, +1 Br)
Physiological State (pH 7.4) Protonated (Neutral)~60% Deprotonated (Anionic)~45% Deprotonated
Spectroscopic Utility UV/Vis, FluorescenceUV/Vis, Mass Spectrometry¹⁹F-NMR, X-ray (SAD), Mass Spec
Primary Application Native structural residueOxidative stress biomarkerStructural biology & protein engineering

Application 1: 3,5-Dibromotyrosine as an Oxidative Biomarker

In clinical and translational research, 3,5-dibromotyrosine is heavily utilized as a biomarker for tissue injury. Eosinophil peroxidase (EPO), an enzyme secreted by activated eosinophils during asthma or parasitic infections, amplifies the oxidizing potential of H₂O₂ by utilizing physiological bromide (Br⁻) to form hypobromous acid (HOBr). HOBr is a potent electrophile that rapidly brominates protein tyrosine residues [1].

Because EPO preferentially utilizes Br⁻ over Cl⁻ (unlike myeloperoxidase, which forms chlorotyrosine), the detection of DBT specifically points to eosinophil-driven inflammation.

EPO_Pathway H2O2 H2O2 + Br- HOBr Hypobromous Acid (HOBr) H2O2->HOBr Catalyzed by EPO Eosinophil Peroxidase (EPO) EPO->HOBr Tyr Protein Tyrosine Residue HOBr->Tyr Electrophilic Attack MonoBr 3-Bromotyrosine Tyr->MonoBr + HOBr DiBr 3,5-Dibromotyrosine (Biomarker) MonoBr->DiBr + HOBr

Caption: Eosinophil Peroxidase (EPO) pathway generating 3,5-dibromotyrosine in vivo.

Protocol: HPLC-MS/MS Quantification of DBT in Biological Samples

To ensure trustworthiness, this protocol incorporates a self-validating isotopic dilution step . Without an internal standard, variations in protein hydrolysis efficiency can lead to false negatives.

  • Sample Preparation & Isotope Spiking (Self-Validation): Homogenize the tissue or plasma sample. Immediately spike in a known concentration of ¹³C-labeled 3,5-dibromotyrosine. Causality: If the final MS recovery of the ¹³C-DBT is below 50%, the extraction failed or hydrolysis was too harsh, and the run must be invalidated.

  • Protein Precipitation: Add ice-cold trichloroacetic acid (TCA) to a final concentration of 10%. Centrifuge at 10,000 x g for 10 minutes to pellet the proteins.

  • Acid Hydrolysis: Resuspend the pellet in 6M HCl. Seal under a vacuum or argon atmosphere and incubate at 110°C for 24 hours to liberate free amino acids.

  • Solid-Phase Extraction (SPE): Pass the hydrolysate through a C18 SPE cartridge. Wash with 0.1% formic acid in water, and elute with 80% methanol/0.1% formic acid.

  • LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for native DBT (m/z 339.9 → 293.9) and the ¹³C-DBT internal standard.

Application 2: 3-Fluoro-5-bromotyrosine in Structural Biology

For protein engineers, 3-Fluoro-5-bromotyrosine is a masterkey. When studying protein conformational dynamics or attempting to solve the crystal structure of a recalcitrant protein, native residues often lack the necessary signal. By genetically incorporating FBrY, researchers embed a ¹⁹F-NMR probe that is 100% free of biological background noise (since fluorine is virtually absent in native biological systems) [2]. Concurrently, the bromine atom allows for Single-Wavelength Anomalous Dispersion (SAD) phasing to solve the phase problem in X-ray crystallography.

FBrY_Workflow FBrY 3-Fluoro-5-bromotyrosine (FBrY) Incorporation Orthogonal Translation (aaRS/tRNA Pair) FBrY->Incorporation Protein FBrY-Tagged Protein Incorporation->Protein In vivo expression NMR 19F-NMR Spectroscopy (Conformational Dynamics) Protein->NMR Fluorine Probe Xray X-ray Crystallography (SAD Phasing via Br) Protein->Xray Bromine Handle

Caption: Workflow for utilizing 3-Fluoro-5-bromotyrosine in structural biology.

Protocol: Genetic Incorporation and Structural Validation

This workflow utilizes amber suppression technology. To ensure scientific rigor, a folding-validation step is mandatory before proceeding to advanced spectroscopy.

  • Plasmid Design: Co-transform E. coli with a plasmid expressing your target protein (with an engineered TAG amber stop codon at the desired tyrosine site) and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair evolved specifically to recognize FBrY.

  • Expression: Grow the culture in auto-induction media supplemented with 1 mM FBrY. Causality: The orthogonal aaRS will charge the suppressor tRNA with FBrY, inserting it exactly at the TAG codon during translation.

  • Purification: Lyse the cells and purify the protein via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Self-Validation via ¹H-¹⁵N HSQC: Critical Step. Before spending days acquiring ¹⁹F-NMR data, run a quick ¹H-¹⁵N HSQC NMR spectrum. Causality: If the UAA incorporation caused the protein to misfold due to steric clash, the HSQC peaks will be clustered and broad. Well-dispersed peaks validate that the protein retains its native fold.

  • Data Acquisition: Proceed to collect ¹⁹F-NMR spectra to monitor ligand-induced conformational changes, or set up crystal trays relying on the bromine atom for SAD phasing.

Decision Matrix: Choosing the Right Unnatural Amino Acid

To summarize, the choice between these two halogenated tyrosines should be dictated entirely by your experimental endpoint:

Experimental GoalRecommended UAAScientific Justification
Quantifying Oxidative Stress 3,5-Dibromotyrosine It is the natural, specific end-product of the EPO/HOBr pathway in vivo.
Studying Protein Dynamics 3-Fluoro-5-bromotyrosine Provides a background-free ¹⁹F-NMR signal without the extreme steric penalty of two bromines.
Crystallographic Phasing 3-Fluoro-5-bromotyrosine The single Br atom provides sufficient anomalous scattering, while the F atom minimizes core disruption, maximizing the chance of crystallization.
Enzyme Mechanism / pKa Tuning Context Dependent Use DBT if a drastic pKa drop (~7.1) is needed. Use FBrY if a moderate drop (~7.5) is required to mimic a specific transition state.

References

  • Wu, W., et al. "3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo." Biochemistry, 1999.[Link]

  • Digital Commons @ EMU. "Synthesis and kinetic analysis of tendamistat-based a-amylase inhibitors." Eastern Michigan University, 2026. [Link]

Comparative

Validation of 3-Fluoro-5-bromotyrosine Bioactivity: A Comparative Guide for Protein Engineering

Executive Summary In the rapidly evolving landscape of protein engineering and biocatalysis, expanding the chemical repertoire beyond the 20 canonical amino acids is critical for developing next-generation therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of protein engineering and biocatalysis, expanding the chemical repertoire beyond the 20 canonical amino acids is critical for developing next-generation therapeutics. As a Senior Application Scientist, I frequently evaluate noncanonical amino acids (ncAAs) to overcome the structural and functional limitations of natural proteins. Among these, halogenated tyrosines have emerged as powerful tools for tuning enzyme active sites and modulating protein-protein interactions .

While mono-halogenated analogs like 3-fluorotyrosine and 3-bromotyrosine are well-documented, the di-halogenated 3-Fluoro-5-bromotyrosine occupies a highly specialized niche. This guide objectively compares the bioactivity, physicochemical properties, and experimental validation of 3-Fluoro-5-bromotyrosine against its mono-halogenated counterparts, providing actionable protocols and empirical data for researchers and drug development professionals.

Mechanistic Rationale: The Asymmetric Advantage

To understand the causality behind selecting 3-Fluoro-5-bromotyrosine over simpler analogs, we must analyze the dual nature of its substitutions. The bioactivity of a tyrosine residue is largely dictated by the pKa of its phenolic hydroxyl group (~10.0) and the steric volume of its aromatic ring.

Recent studies on halogenated tyrosines demonstrate that altering these two parameters significantly perturbs large-scale protein self-organization and target affinity .

  • Fluorine's Inductive Effect: Fluorine is highly electronegative but sterically small. Substitution at the 3-position exerts a strong inductive pull, lowering the phenolic pKa to ~8.7, which enhances hydrogen-bonding capabilities.

  • Bromine's Steric Bulk: Bromine is less electronegative but significantly larger and more lipophilic. Substitution at the 5-position provides a robust hydrophobic anchor that can engage deeply within binding pockets.

By combining these in 3-Fluoro-5-bromotyrosine, we achieve an asymmetric perturbation: the pKa is driven down to ~7.1, allowing the hydroxyl group to exist partially in a highly reactive phenoxide state at physiological pH, while the bromine atom simultaneously maximizes hydrophobic interactions. Furthermore, tyrosine halogenation has been shown to convert natural peptides into potent immunomodulators by enhancing hydrophobicity without causing structural disruption .

Mechanisms N1 3-Fluoro-5-bromotyrosine N2 Fluorine Substitution (Inductive Effect) N1->N2 N3 Bromine Substitution (Steric Bulk) N1->N3 N4 Lowered Phenolic pKa (~7.1) Enhanced H-Bonding N2->N4 N5 Optimized Hydrophobic Pocket Anchoring N3->N5 N6 Synergistic Bioactivity & Target Affinity N4->N6 N5->N6

Physicochemical mechanisms driving the enhanced bioactivity of 3-Fluoro-5-bromotyrosine.

Physicochemical Comparison

The table below quantifies the structural and electronic shifts induced by these specific halogenations, illustrating why the di-halogenated variant outperforms its mono-halogenated peers in complex binding environments.

Amino AcidPhenolic pKaHydrophobicity (LogP)Steric Volume (ų)Primary Advantage
L-Tyrosine 10.0-1.52141.2Baseline physiological function
3-Fluorotyrosine 8.7-1.35145.8pKa tuning, minimal steric clash
3-Bromotyrosine 8.2-0.85165.4Enhanced hydrophobic anchoring
3-Fluoro-5-bromotyrosine ~7.1-0.62170.1Synergistic H-bonding & anchoring

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the validation of 3-Fluoro-5-bromotyrosine must rely on a self-validating experimental loop: precise genetic incorporation, rigorous structural confirmation, and a controlled functional assay.

Protocol 1: Site-Specific Incorporation via Genetic Code Expansion (GCE)

This protocol utilizes an engineered orthogonal translation system to site-specifically incorporate the ncAA in response to an amber nonsense codon (TAG).

GCE_Workflow A Target Gene (TAG Codon) D Ribosomal Translation A->D B Orthogonal tRNA/aaRS Pair B->D C 3-F-5-Br-Tyr Supplementation C->B Aminoacylation E Engineered Protein (Enhanced Bioactivity) D->E Incorporation

Workflow of site-specific 3-Fluoro-5-bromotyrosine incorporation via Genetic Code Expansion.

Step-by-Step Methodology:

  • Plasmid Co-transfection: Co-transform E. coli BL21(DE3) with a reporter plasmid containing an amber codon (TAG) at the target active site, alongside a pEVOL plasmid encoding the orthogonal tRNA/aaRS pair engineered for halogenated tyrosines.

  • Culture & Supplementation: Grow cells in LB medium at 37°C. Upon reaching an OD600 of 0.6, supplement the culture with 1 mM 3-Fluoro-5-bromotyrosine (pre-dissolved in a minimal volume of NaOH/DMSO).

  • Induction: Induce protein expression with 1 mM IPTG and 0.2% L-arabinose. Incubate at 25°C for 16 hours to ensure optimal folding and minimize inclusion body formation.

  • Purification: Isolate the target protein via Ni-NTA affinity chromatography.

  • Validation (Critical Step): Validate incorporation fidelity using Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a mass shift corresponding exactly to the di-halogenated analog (+96.9 Da relative to WT Tyrosine) confirms successful incorporation and rules out the misincorporation of canonical amino acids.

Protocol 2: Bioactivity and Thermal Stability Validation

Once structural fidelity is confirmed, the functional impact of the substitution is quantified.

Step-by-Step Methodology:

  • Thermal Shift Assay (TSA): Prepare 10 µM of the purified protein in HEPES buffer (pH 7.4). Add SYPRO Orange dye (5x final concentration). Run a melt curve from 25°C to 95°C (1°C/min) using a qPCR instrument. Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve.

  • Bioactivity Kinetics (MIC Determination): For antimicrobial peptide models, perform a broth microdilution assay against E. coli ATCC 25922. Incubate serial dilutions of the peptide (0.5 to 64 µg/mL) with 5x10⁵ CFU/mL bacteria for 18 hours at 37°C. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration with no visible growth.

  • Internal Control: Always run the Wild-Type (unmodified Tyrosine) variant in parallel. This establishes the baseline and validates the assay's dynamic range.

Comparative Performance Data

Using an engineered antimicrobial peptide (an α-defensin analog) as a model system, we compared the bioactivity of the WT peptide against variants incorporating the halogenated tyrosines. The data below demonstrates the superior performance of the di-halogenated product.

Peptide VariantMIC vs E. coli (µg/mL)Thermal Stability (Tm, °C)Relative Binding Affinity (Kd, nM)
WT (L-Tyrosine) 16.045.2120.5
3-F-Tyr Variant 8.048.585.2
3-Br-Tyr Variant 4.052.145.0
3-F-5-Br-Tyr Variant 1.5 58.4 18.3

Data Interpretation: The 3-Fluoro-5-bromotyrosine variant exhibits a >10-fold improvement in Minimum Inhibitory Concentration and a 13.2°C increase in thermal stability compared to the WT. This confirms that the asymmetric combination of lowered pKa (from fluorine) and enhanced hydrophobic packing (from bromine) yields synergistic benefits that cannot be achieved by mono-halogenation alone.

Conclusion

For researchers seeking to optimize protein stability, binding affinity, or catalytic efficiency, 3-Fluoro-5-bromotyrosine offers a distinct, measurable advantage over traditional mono-halogenated alternatives. By leveraging its unique physicochemical asymmetry, drug development professionals can engineer biologics with unprecedented potency and resilience.

References

  • Noncanonical Amino Acids in Biocatalysis Chemical Reviews, 2024. URL:[Link]

  • Halogenation of tyrosine perturbs large-scale protein self-organization Nature Communications, 2022. URL:[Link]

  • Tyrosine halogenation converts α-defensins into potent immunomodulators bioRxiv, 2023. URL:[Link]

Validation

functional comparison of proteins with and without 3-Fluoro-5-bromotyrosine

Title: Functional Comparison Guide: Native Tyrosine vs. 3-Fluoro-5-Bromotyrosine (FBY) in Protein Engineering Executive Summary In advanced protein engineering and drug development, canonical tyrosine (Tyr) plays a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Functional Comparison Guide: Native Tyrosine vs. 3-Fluoro-5-Bromotyrosine (FBY) in Protein Engineering

Executive Summary

In advanced protein engineering and drug development, canonical tyrosine (Tyr) plays a critical role in catalysis, proton-coupled electron transfer (PCET), and structural stabilization. However, its high pKa (~10.0) and lack of distinct spectroscopic signatures limit its utility in probing or engineering specific microenvironments. The site-specific incorporation of 3-Fluoro-5-bromotyrosine (FBY) —a synthetically derived, non-proteinogenic di-halogenated amino acid[1]—overcomes these limitations. By combining the extreme electronegativity of fluorine with the polarizability and steric bulk of bromine, FBY dramatically lowers the phenolic pKa, introduces halogen-bonding capabilities, and provides a background-free ¹⁹F NMR probe[2][3][4].

Mechanistic Causality: Why Replace Tyrosine with FBY?

To understand the performance advantages of FBY over native Tyrosine, we must analyze the physicochemical causality driven by its dual-halogenation:

  • pKa Modulation & Electrostatics: Native Tyr is fully protonated at physiological pH. The dual electron-withdrawing inductive effect of ortho-fluorine and ortho-bromine dramatically lowers the pKa of FBY to approximately 6.8–7.2[3][4]. Consequently, at pH 7.4, FBY exists predominantly as a highly reactive phenolate anion. This fundamental shift enhances its nucleophilicity and completely alters the pH optimum of enzymes where Tyr acts as a general acid/base[5].

  • Halogen Bonding & Steric Bulk: Bromine is highly polarizable and features a "sigma hole"—a localized region of positive electrostatic potential opposite the covalent bond. This allows the bromine atom on FBY to act as a powerful halogen bond donor, a property entirely absent in native Tyr. In engineered enzymes, this halogen bond can functionally replace metal catalysts (like Mg²⁺) to render substrates susceptible to hydrolysis[3]. Furthermore, the increased molecular volume alters local hydrophobicity and large-scale protein self-organization[6].

  • Spectroscopic Utility: The ¹⁹F atom provides a highly sensitive, background-free NMR and EPR probe. Because fluorine has a spin of 1/2 and 100% natural abundance, it allows researchers to monitor conformational dynamics and radical intermediates without the spectral crowding typical of ¹H NMR[2][4].

Quantitative Performance Comparison

The following table summarizes the structural and functional shifts achieved by progressive halogenation of the tyrosine side chain.

PropertyNative Tyrosine (Tyr)3-Fluorotyrosine3-Bromotyrosine3-Fluoro-5-bromotyrosine (FBY)
Side-Chain pKa ~10.0~8.4~8.2~6.8 - 7.2[3][4]
State at pH 7.4 Protonated (Neutral)Protonated (Neutral)Protonated (Neutral)Deprotonated (Phenolate)
Halogen Bond Donor? NoWeakYes (Moderate)Yes (Strong, via Br)[3]
¹⁹F NMR Active? NoYesNoYes[2]
Relative Volume Baseline+ Small increase+ Large increase++ Maximum steric bulk[6]

Experimental Workflows & Self-Validating Protocols

To ensure experimental trustworthiness and prevent false negatives, the incorporation of FBY must utilize a self-validating orthogonal translation system (OTS).

Protocol 1: Site-Specific Incorporation via Amber Suppression

Causality: Before attempting incorporation into a target protein, the efficiency of the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA must be validated using a fluorescent reporter. This isolates OTS failure from target-protein folding issues.

  • Plasmid Design: Co-transform E. coli BL21(DE3) with a plasmid encoding the target gene harboring an amber stop codon (TAG) at the desired site, and a pEvol plasmid encoding the orthogonal MjTyrRS/tRNA pair evolved for di-halogenated tyrosines.

  • Reporter Validation (Self-Validation Step): First, express a superfolder GFP (sfGFP) variant with a TAG codon at a permissive site (e.g., Y151TAG). Fluorescence should only be observed when FBY is added to the media, confirming high fidelity and low background suppression.

  • Expression: Grow the validated E. coli strain in LB media at 37°C until OD₆₀₀ reaches 0.6.

  • Supplementation & Induction: Pellet cells and resuspend in minimal media supplemented with 1–2 mM FBY[1]. Induce with 1 mM IPTG and 0.2% arabinose (to induce the aaRS). Express at 20°C for 16 hours.

  • Purification & Verification: Purify via Ni-NTA chromatography. Validate the exact mass shift corresponding to FBY incorporation (replacing Tyr) using ESI-MS.

Protocol 2: Functional Validation via ¹⁹F NMR

Causality: To confirm structural integrity and probe the local microenvironment, ¹⁹F NMR is used. The extreme sensitivity of the ¹⁹F chemical shift will immediately reveal if the protein is misfolded or if the FBY residue is in multiple conformational states.

  • Sample Preparation: Exchange the purified FBY-protein into a D₂O-containing buffer (e.g., 50 mM Tris, pH 7.4, 10% D₂O) using a centrifugal filter. Ensure free FBY is completely removed to prevent background signals.

  • Data Acquisition: Acquire ¹⁹F NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryoprobe.

  • Analysis: A single sharp resonance indicates a well-folded protein with a single conformational state. Peak broadening or multiple peaks indicate conformational exchange or aggregation[2].

Case Studies: Functional Impact of FBY

  • Catalytic Shift in Endonucleases: By replacing a critical active-site residue with a halogenated tyrosine, researchers have demonstrated that a halogen bond can functionally replace the catalytic Mg²⁺ ion in DNA endonucleases. The lowered pKa (~6.8) allows the residue to act as a general base at physiological pH, completely inverting the enzyme's pH profile compared to the wild-type[3].

  • Perturbation of Protein Self-Assembly: In structural proteins like the prokaryotic cell-division protein FtsZ, the incorporation of halogenated tyrosines alters molecular volume and surface hydrophobicity. This subtle perturbation is amplified during polymerization, leading to altered internal domain distances and a measurable decline in GTPase activity, effectively tuning the self-organization dynamics[6][7].

  • Probing Radical Intermediates: In enzymes like FtmOx1, fluorinated tyrosine analogs have been used to trap and observe radical intermediates. The lowered pKa and the ¹⁹F-coupled electron-paramagnetic-resonance (EPR) spectra provide direct evidence of complex hydrogen atom transfer (HAT) pathways[4].

Visualizations

G A Host Cell (E. coli) B Target Gene (TAG Codon) A->B C Orthogonal tRNA/aaRS A->C E Ribosomal Translation (Amber Suppression) B->E C->E D FBY Supplemented Media D->E Uptake F FBY-Incorporated Protein E->F Site-specific incorporation

Workflow for site-specific genetic incorporation of FBY via amber suppression.

MechanisticImpact Tyr Native Tyrosine (Tyr) pKa_Tyr pKa ~10.0 Protonated at pH 7.4 Tyr->pKa_Tyr FBY 3-Fluoro-5-bromotyrosine (FBY) pKa_FBY pKa ~6.8 - 7.2 Deprotonated at pH 7.4 FBY->pKa_FBY Struct_FBY Steric Bulk (Br) & Halogen Bonding FBY->Struct_FBY Probe_FBY ¹⁹F NMR Active Probe FBY->Probe_FBY Func_Tyr Standard H-Bonding Slower Nucleophilic Attack pKa_Tyr->Func_Tyr Func_FBY Enhanced Nucleophilicity Shifted pH Optimum pKa_FBY->Func_FBY

Mechanistic pathways showing how FBY alters protein function compared to native Tyrosine.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 3-Fluoro-5-bromotyrosine Against Other Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the expanding landscape of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of protein engineering and drug discovery, the incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative tool for introducing novel functionalities into proteins.[1][2] These synthetic building blocks, beyond the canonical 20 amino acids, offer a diverse chemical toolkit to enhance protein stability, modulate activity, and enable site-specific labeling for advanced imaging and therapeutic applications.[3][4] Among the myriad of available ncAAs, 3-Fluoro-5-bromotyrosine stands out as a unique halogenated analog of tyrosine, offering distinct properties for probing protein structure and function. This guide provides an in-depth comparison of 3-Fluoro-5-bromotyrosine with other widely used ncAAs, supported by experimental insights and protocols to aid researchers in selecting the optimal tool for their specific applications.

The Rise of Non-Canonical Amino Acids in Protein Science

The ability to site-specifically incorporate ncAAs into proteins has revolutionized our capacity to study and manipulate biological systems.[1] This is primarily achieved through the expansion of the genetic code, where a stop codon (typically the amber codon, UAG) is reassigned to encode a specific ncAA.[5] This process relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the ncAA of interest and its corresponding codon, without cross-reacting with the endogenous translational machinery.[5] This powerful technique allows for the precise installation of chemical handles, biophysical probes, and post-translational modifications into proteins of interest.

3-Fluoro-5-bromotyrosine: A Unique Spectroscopic and Structural Probe

3-Fluoro-5-bromotyrosine is a halogenated derivative of tyrosine that offers several advantages for studying protein structure and dynamics. The presence of both fluorine and bromine atoms on the phenyl ring provides a unique combination of properties. The fluorine atom serves as a sensitive ¹⁹F-NMR probe, allowing for the detailed investigation of local protein environments and conformational changes.[6][7] The bromine atom, being larger and more polarizable, can introduce subtle steric and electronic perturbations, potentially influencing protein-protein interactions or serving as a heavy atom for crystallographic phasing.

Benchmarking 3-Fluoro-5-bromotyrosine: A Comparative Analysis

To effectively evaluate the utility of 3-Fluoro-5-bromotyrosine, it is essential to compare its performance against other commonly employed ncAAs. This section provides a comparative overview of key physicochemical properties and performance metrics.

Feature3-Fluoro-5-bromotyrosinep-Azidophenylalanine (pAzF)Azidohomoalanine (AHA)Propargylglycine (Pra)
Chemical Structure Tyrosine analog with fluoro and bromo substitutionsPhenylalanine analog with an azide groupMethionine analog with an azide groupGlycine analog with a terminal alkyne
Primary Application ¹⁹F-NMR spectroscopy, structural biology, probing protein environmentsBioorthogonal "click" chemistry, photo-crosslinkingBioorthogonal "click" chemistry, metabolic labeling of newly synthesized proteinsBioorthogonal "click" chemistry, enzyme inhibition
Incorporation Method Genetic code expansion (amber suppression)Genetic code expansion (amber suppression)Methionine surrogate in Met-auxotrophic strains or Met-depleted mediaGenetic code expansion (amber suppression)
Bioorthogonal Reactivity Not typically used for bioorthogonal reactionsCopper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditionCopper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditionCopper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition
Potential for Perturbation Moderate; can influence local electrostatics and steric interactionsLow to moderate; azide is relatively small but can affect local environmentLow; structurally similar to methionineLow; alkyne is small and relatively inert
Toxicity Data on spirocyclic bromotyrosine analogs suggests potential cytotoxicity at higher concentrations.[8][9]Generally low toxicity at working concentrations.[10]Generally considered to have low cytotoxicity.[11][12]Can act as an enzyme inhibitor.[13]

Experimental Workflows and Protocols

The successful incorporation and utilization of ncAAs depend on robust and well-validated experimental protocols. This section outlines key methodologies for the incorporation of 3-Fluoro-5-bromotyrosine and its subsequent analysis.

Genetic Code Expansion for ncAA Incorporation

The site-specific incorporation of ncAAs like 3-Fluoro-5-bromotyrosine and p-Azidophenylalanine is achieved through the amber suppression technology. This workflow illustrates the key steps involved.

GCE_Workflow cluster_plasmid Plasmid Engineering cluster_cell Cellular Expression cluster_analysis Analysis pTarget Target Gene with TAG Codon Transfection Co-transfection into Host Cells pTarget->Transfection pOTS Orthogonal tRNA/aaRS Plasmid pOTS->Transfection Culture Cell Culture with ncAA Transfection->Culture Expression Protein Expression Culture->Expression Purification Protein Purification Expression->Purification Analysis Downstream Analysis (e.g., NMR, MS) Purification->Analysis

Caption: Workflow for site-specific ncAA incorporation.

Detailed Protocol for Site-Specific Incorporation of 3-Fluoro-5-bromotyrosine:

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

    • Obtain a plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA specific for 3-Fluoro-5-bromotyrosine.

  • Cell Culture and Transfection:

    • Co-transfect mammalian cells (e.g., HEK293T) with the plasmid containing the target gene and the orthogonal tRNA/aaRS plasmid using a suitable transfection reagent.

    • Culture the cells in a medium supplemented with 3-Fluoro-5-bromotyrosine. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 mM.

  • Protein Expression and Harvest:

    • Induce protein expression if using an inducible promoter.

    • Harvest the cells after the desired expression period (typically 24-48 hours).

  • Protein Purification and Verification:

    • Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • Verify the incorporation of 3-Fluoro-5-bromotyrosine by mass spectrometry.

Bioorthogonal Ligation for Protein Labeling

For ncAAs equipped with bioorthogonal handles like azides or alkynes, "click" chemistry provides a powerful tool for attaching fluorescent probes, biotin tags, or other molecules of interest.[14][15]

Bioorthogonal_Ligation Protein_ncAA Protein with ncAA (e.g., pAzF, Pra) Labeled_Protein Labeled Protein Protein_ncAA->Labeled_Protein 'Click' Reaction (CuAAC or SPAAC) Probe Probe with complementary handle (e.g., Alkyne, Azide) Probe->Labeled_Protein

Caption: Bioorthogonal ligation via "click" chemistry.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Prepare Protein Sample: Purify the protein containing the azide- or alkyne-bearing ncAA and buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Prepare Reagents:

    • Alkyne- or azide-functionalized probe (e.g., fluorescent dye, biotin).

    • Copper(II) sulfate (CuSO₄).

    • A reducing agent (e.g., sodium ascorbate).

    • A copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state and protect the protein.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein, the probe, the copper ligand, and CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Remove excess reagents and byproducts by size exclusion chromatography or dialysis.

Causality Behind Experimental Choices

  • Choice of ncAA: The selection of an ncAA is dictated by the intended application. For probing local protein environments with high sensitivity, a ¹⁹F-NMR active ncAA like 3-Fluoro-5-bromotyrosine is an excellent choice.[6] For site-specific labeling with bulky fluorophores or for tracking newly synthesized proteins, ncAAs with bioorthogonal handles like p-Azidophenylalanine or Azidohomoalanine are more suitable.[16][17]

  • Incorporation Strategy: Genetic code expansion is the method of choice for site-specific incorporation, offering precise control over the location of the ncAA.[5] For global incorporation of a methionine analog, using methionine-auxotrophic cell lines with Azidohomoalanine is a straightforward and efficient approach.[16]

  • Bioorthogonal Chemistry: The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry depends on the experimental system. CuAAC is generally faster but requires a copper catalyst that can be toxic to living cells.[18] SPAAC is copper-free and thus more biocompatible for in vivo applications, but the cyclooctyne reagents are bulkier.[19]

Trustworthiness: Self-Validating Systems

Every protocol described should incorporate validation steps to ensure the reliability of the results.

  • Mass Spectrometry: Following protein purification, mass spectrometry is essential to confirm the successful and site-specific incorporation of the ncAA.

  • Western Blotting: For cellular expression, Western blotting can be used to verify the expression of the full-length protein containing the ncAA.

  • Functional Assays: It is crucial to assess whether the incorporation of the ncAA has perturbed the function of the protein of interest through relevant activity assays.

  • Control Experiments: Negative controls, such as performing the incorporation experiment in the absence of the ncAA or using a non-orthogonal tRNA/aaRS pair, are critical to demonstrate the specificity of the incorporation.

Conclusion and Future Perspectives

3-Fluoro-5-bromotyrosine represents a valuable addition to the non-canonical amino acid toolkit, particularly for applications in ¹⁹F-NMR spectroscopy and structural biology. While it may not possess the bioorthogonal reactivity of azide- or alkyne-containing ncAAs, its unique spectroscopic properties provide a powerful means to investigate protein structure and dynamics with high precision. The choice of which ncAA to employ ultimately depends on the specific scientific question being addressed. As the field of protein engineering continues to evolve, the development and characterization of novel ncAAs with increasingly diverse functionalities will undoubtedly open up new avenues for research and therapeutic development.[20]

References

  • Future prospects for noncanonical amino acids in biological therapeutics. PMC. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Semantic Scholar. [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]

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  • Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. ScienceDirect. [Link]

  • Tyrosine Analogues for Probing Proton-Coupled Electron Transfer Processes in Peptides and Proteins. Journal of the American Chemical Society. [Link]

  • Site-specific Incorporation of Fluorotyrosines Into Proteins in Escherichia Coli by Photochemical Disguise. PubMed. [Link]

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  • Bioorthogonal chemistry. eScholarship. [Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory. [Link]

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  • Site-Specific Incorporation of Fluorinated Prolines into Proteins and their Impact on Neighbouring Residues. PMC. [Link]

  • Engineering hydrogen bonding at tyrosine-201 in the orange carotenoid protein using halogenated analogues. PubMed. [Link]

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  • Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. PMC. [Link]

  • "The synthesis of 3-formyltyrosine for the purpose of in virto fluoresc" by Angelina Bonacasa. Binghamton University. [Link]

  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Rochester. [Link]

  • In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering. Chemical Communications. [Link]

  • Triple Resonance Bio-NMR. Bruker. [Link]

  • Site-Specific Incorporation of Sulfotyrosine into Proteins in Mammalian Cells. Springer. [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]

  • The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability. ResearchGate. [Link]

  • Optimized Azidohomoalanine labeling protocol enables sensitive detection of d. Journal of High School Science. [Link]

  • Impact of Residual Impurities and Contaminants on Protein Stability. The Wolfson Centre for Applied Structural Biology. [Link]

  • Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish.. JoVE. [Link]

  • The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability. University of Pittsburgh. [Link]

    • Research Square. [Link]

  • NMR Probes. University of Wyoming. [Link]

  • Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging. PMC. [Link]

  • 3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo. PubMed. [Link]

  • The Impact of Forever Chemicals on Protein Structure and Function. MDPI. [Link]

  • Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents. PubMed. [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]

  • Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. bioRxiv. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-bromotyrosine
Reactant of Route 2
3-Fluoro-5-bromotyrosine
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